3-(4-Methoxy-1H-pyrazol-1-yl)piperidine
Description
Properties
IUPAC Name |
3-(4-methoxypyrazol-1-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-13-9-6-11-12(7-9)8-3-2-4-10-5-8/h6-8,10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTLZNFGVFQYNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1)C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Design, Synthesis, and Evaluation of Pyrazole-Substituted Piperidine Derivatives
Topic: Literature Review and Technical Guide: Pyrazole-Substituted Piperidine Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
Executive Summary: The Power of Privileged Scaffolds
In modern medicinal chemistry, the fusion of "privileged scaffolds" is a dominant strategy for generating novel bioactive chemical entities (NCEs). This guide focuses on the hybridization of two such distinct pharmacophores: the pyrazole ring and the piperidine ring.
The pyrazole moiety (a 5-membered diazole) offers exceptional rigidity and hydrogen-bonding potential, serving as a bioisostere for amides or phenyl rings in kinase inhibitors and GPCR ligands. The piperidine moiety (a 6-membered nitrogen heterocycle) is ubiquitous in FDA-approved drugs, often functioning as a solubility enhancer, a basic center for lysosomal trapping, or a specific interactor with aspartate residues in receptor binding pockets.
This guide provides a technical roadmap for the design, synthesis, and biological evaluation of pyrazole-substituted piperidine derivatives, synthesizing data from classic GPCR antagonists (e.g., Rimonabant) to next-generation kinase inhibitors.
Structural Rationale & Pharmacophore Analysis[1]
The synergy between pyrazole and piperidine arises from their complementary physicochemical properties.
| Feature | Pyrazole Contribution | Piperidine Contribution | Synergistic Outcome |
| Electronic | Aromatic, electron-rich/poor depending on substitution. H-bond donor/acceptor.[1][2][3][4] | Aliphatic amine (basic). pKa ~10-11 (tunable). | Balanced lipophilicity (LogP) with solubility (LogD). |
| Steric | Planar geometry. Rigid spacer. | Chair conformation.[5][6] Flexible or rigidified (if fused). | Ability to traverse narrow binding tunnels (e.g., Kinase ATP pockets). |
| Metabolic | Generally stable, though N-dealkylation can occur. | Susceptible to oxidation (CYP450), but modifiable (e.g., fluorination). | Tunable metabolic half-life ( |
Linkage Strategies
The biological activity heavily depends on how these two rings are connected.
-
Amide Linkage: (e.g., Rimonabant) Pyrazole-CO-N-Piperidine. Provides H-bond acceptors/donors.[1]
-
Direct C-N Bond: Pyrazole attached directly to the piperidine nitrogen via nucleophilic aromatic substitution (
) or Buchwald-Hartwig coupling. -
Methylene/Linker Spacer: Pyrazole-
-Piperidine. Often synthesized via reductive amination.[7][8]
Case Study: The Rimonabant Class (CB1 Antagonists)
Rimonabant (SR141716) represents the archetype of pyrazole-piperidine medicinal chemistry.[6]
-
Target: Cannabinoid Receptor Type 1 (CB1).[2]
-
Structure: 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide.[1][2][5]
-
Critical Interaction: The piperidine ring (specifically the N-amino piperidine moiety) is crucial for locking the receptor in an inactive conformation.
SAR Visualization: Rimonabant Optimization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic used to optimize the pyrazole-piperidine core for CB1 antagonism.
Figure 1: SAR Decision Tree for Pyrazole-Piperidine CB1 Antagonists.
Synthetic Methodologies
To access these derivatives, two primary workflows are dominant: The Claisen-Schmidt/Hydrazine Cyclization (to build the pyrazole) followed by Amide Coupling or Reductive Amination (to attach the piperidine).
Detailed Protocol: Synthesis of Pyrazole-Piperidine Amides (Rimonabant Analog)
Objective: Synthesize N-(piperidin-1-yl)-1,5-diaryl-1H-pyrazole-3-carboxamide.
Phase 1: Construction of the Pyrazole Core[9][10]
-
Claisen-Schmidt Condensation:
-
Reagents: 4-chloropropiophenone (1.0 eq), Diethyl oxalate (1.2 eq), LiHMDS (1.1 eq) or NaOEt.
-
Solvent: Toluene or Ethanol.
-
Procedure: React the ketone with diethyl oxalate under basic conditions to form the lithium enolate, which cyclizes to the diketo-ester intermediate (2,4-dioxo-ester).
-
-
Cyclization with Hydrazine:
-
Reagents: 2,4-dichlorophenylhydrazine hydrochloride (1.0 eq).
-
Conditions: Reflux in Ethanol/Acetic Acid for 2-4 hours.
-
Mechanism: The hydrazine nitrogen attacks the carbonyls. Regioselectivity is controlled by steric bulk and electronic factors (usually yielding the 1,5-diaryl isomer as the major product).
-
Product: Ethyl 1-(2,4-dichlorophenyl)-5-(4-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate.
-
Phase 2: Hydrolysis and Coupling (The Piperidine Insertion)
-
Saponification:
-
Treat the ethyl ester with LiOH (aq) in THF/MeOH to yield the free carboxylic acid.
-
-
Amide Coupling (Activation):
-
Reagents: Pyrazole-COOH (1.0 eq), EDCI (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq).
-
Amine: 1-Aminopiperidine (1.1 eq). Note: For standard piperidine amides, use piperidine.
-
Solvent: DMF or DCM (Anhydrous).
-
Step-by-Step:
-
Dissolve the carboxylic acid in dry DCM under
. -
Add DIPEA and HOBt; stir for 10 min.
-
Add EDCI; stir for 30 min to form the active ester.
-
Add 1-aminopiperidine dropwise.
-
Stir at Room Temperature (RT) for 12-16 hours.
-
Workup: Dilute with EtOAc, wash with 1N HCl (remove unreacted amine), Sat.
(remove acid), and Brine. Dry over .[7] -
Purification: Flash column chromatography (Hexane:EtOAc gradient).
-
-
Visual Workflow: Retrosynthetic Analysis
Figure 2: Retrosynthetic workflow for the construction of the Rimonabant scaffold.
Biological Characterization Protocols
Trustworthy data requires robust assay protocols. Below is a standard protocol for evaluating the kinase inhibitory potential of pyrazole-piperidine hybrids (e.g., for anticancer applications).
Protocol: In Vitro Kinase Inhibition Assay (FRET-based)
Principle: Measures the transfer of a phosphate group from ATP to a peptide substrate.
-
Preparation:
-
Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM
, 1 mM EGTA, 0.01% Brij-35. -
Prepare Compound Plate: Serial dilutions of the pyrazole-piperidine derivative in 100% DMSO (start at 10 mM, 3-fold dilutions).
-
-
Enzyme Mix:
-
Dilute the target kinase (e.g., CDK2, PI3K) to optimal concentration (determined by titration) in Assay Buffer.
-
-
Substrate Mix:
-
Prepare a mix of Fluorescein-labeled peptide substrate and ATP (at
concentration).
-
-
Reaction:
-
Add 5 µL of Compound solution to a 384-well plate.
-
Add 10 µL of Enzyme Mix. Incubate for 10 min (to allow compound binding).
-
Add 10 µL of Substrate Mix to initiate reaction.
-
Incubate for 60 min at RT.
-
-
Detection:
-
Add EDTA-containing termination buffer.
-
Read fluorescence intensity (excitation/emission specific to the FRET pair).
-
-
Analysis:
-
Calculate % Inhibition =
. -
Fit data to a sigmoidal dose-response curve to determine
.
-
Future Outlook (2025+)
The field is moving beyond simple antagonists.
-
Dual-Target Hybrids: Linking pyrazole-piperidines to nitric oxide donors or antioxidant moieties to treat neurodegenerative diseases.
-
PROTACs: Using the pyrazole-piperidine scaffold as the "warhead" (ligand for the target protein) linked to an E3 ligase ligand to induce protein degradation.
-
C-H Activation: Newer synthetic methods allow for the direct C-H functionalization of the piperidine ring after attachment to the pyrazole, allowing for late-stage diversification.
References
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. International Journal of Molecular Sciences, 2022. Link
-
Synthesis of long-chain amide analogs of the cannabinoid CB1 receptor antagonist SR141716. Bioorganic & Medicinal Chemistry, 2005. Link
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 2023. Link
-
Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 2023. Link
-
Facile synthesis and screening of sulfonamide derivative of SR141716. Bioorganic & Medicinal Chemistry Letters, 2008.[6] Link
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Review, 2025. Link
Sources
- 1. a2bchem.com [a2bchem.com]
- 2. Synthesis of long-chain amide analogs of the cannabinoid CB1 receptor antagonist N-(piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) with unique binding selectivities and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.uniss.it [iris.uniss.it]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformationally constrained analogues of N-(piperidinyl)-5-(4-chlorophenyl)-1-(2,4- dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716): design, synthesis, computational analysis, and biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facile synthesis, ex-vivo and in vitro screening of 3-sulfonamide derivative of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid piperidin-1-ylamide (SR141716) a potent CB1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
History and discovery of 4-methoxy-1H-pyrazole derivatives
Executive Summary
The 4-methoxy-1H-pyrazole moiety represents a critical bioisostere and scaffold in modern medicinal chemistry.[1][2] Unlike its homolog 4-methylpyrazole (Fomepizole), which functions primarily as a standalone alcohol dehydrogenase (ADH) inhibitor, the 4-methoxy variant serves predominantly as a privileged fragment in the design of kinase inhibitors, GPCR ligands, and anti-inflammatory agents. This guide details the chemical genesis, validated synthetic protocols, and structure-activity relationship (SAR) logic that governs the utility of this specific heterocycle.
Part 1: Chemical Genesis & Historical Context[2][3]
The discovery of 4-methoxy-1H-pyrazole is rooted in the evolution of the Knorr Pyrazole Synthesis (1883).[1] While early pyrazole chemistry focused on simple alkyl substitutions (e.g., Antipyrine), the introduction of an alkoxy group at the C4 position was driven by the need to modulate the electron density of the pyrazole ring without introducing significant steric bulk.[1]
-
1883: Ludwig Knorr synthesizes the first pyrazole via the condensation of hydrazine with 1,3-dicarbonyls.[1]
-
Mid-20th Century: Identification of 4-substituted pyrazoles as ADH inhibitors.[1][2][3] The 4-methoxy variant acts as a probe to study the steric constraints of the zinc-binding pocket in ADH, though it proved less clinically viable than the 4-methyl analogue.[1]
-
Modern Era: The 4-methoxy-1H-pyrazole unit becomes a standard "warhead" tuner in kinase inhibitors (e.g., JAK, Aurora kinase) to adjust lipophilicity (LogP) and hydrogen bond donor/acceptor profiles.
Part 2: Synthetic Methodologies
There are two primary routes to access 4-methoxy-1H-pyrazole derivatives: De Novo Cyclization (Route A) and Direct Functionalization (Route B).[4] Route A is preferred for scale-up due to regiochemical predictability.[1][2][4]
Protocol 1: De Novo Cyclization (The Modified Knorr Method)
This protocol describes the synthesis of the core 4-methoxy-1H-pyrazole scaffold.
Reagents:
-
Precursor: 2-Methoxymalondialdehyde (often generated in situ from 1,1,3,3-tetraethoxy-2-methoxypropane).
-
Catalyst: Acetic acid (AcOH) or HCl (catalytic).[4]
Step-by-Step Workflow:
-
Acetal Hydrolysis (In Situ):
-
Cyclization:
-
Isolation:
Validation Criteria:
-
¹H NMR (DMSO-d₆): Characteristic singlet for -OCH₃ at ~3.7 ppm; Pyrazole C3-H and C5-H appear as a singlet (if tautomerizing fast) or two doublets around 7.2–7.6 ppm.[4]
Protocol 2: Direct C4-Alkoxylation (Copper-Catalyzed)
Used when the pyrazole ring is already built but lacks the C4-substituent.
-
Substrate: 4-Iodo-1H-pyrazole (N-protected).
-
Reagents: MeOH, CuI (10 mol%), 1,10-Phenanthroline (20 mol%), Cs₂CO₃.
-
Conditions: 110°C in sealed tube, 12–24h.
Part 3: Visualization of Synthetic Logic
The following diagram illustrates the decision tree for synthesizing 4-methoxy-1H-pyrazole derivatives, highlighting the "Make vs. Modify" logic.
Caption: Synthetic pathways for 4-methoxy-1H-pyrazole: Route A (Cyclization) is preferred for building the core; Route B (Coupling) is used for late-stage modification.
Part 4: Medicinal Chemistry & SAR (The "Why")
The 4-methoxy group is not merely a spacer; it exerts profound electronic and physicochemical effects on the pyrazole ring.[1][2]
Electronic Modulation (Hammett Constants)
-
4-Methyl (σp = -0.17): Weak electron donor.[4]
-
4-Methoxy (σp = -0.27): Stronger electron donor via resonance.[4]
-
Impact: The -OMe group increases the electron density of the pyrazole ring, raising the HOMO energy.[1] This makes the ring more susceptible to oxidative metabolism but increases the basicity of the pyrazole nitrogens compared to the 4-H or 4-Halogen analogs.[1]
Physicochemical Properties Table
| Property | 4-H-Pyrazole | 4-Methylpyrazole | 4-Methoxy-1H-Pyrazole | Medicinal Impact |
| MW | 68.08 | 82.10 | 98.10 | Fragment size suitable for LLE (Ligand Lipophilicity Efficiency). |
| cLogP | ~0.2 | ~0.6 | ~0.4 | -OMe is less lipophilic than -Me, improving solubility.[1] |
| H-Bonding | Donor/Acceptor | Donor/Acceptor | Donor/Acceptor + Ether O | The ether oxygen acts as a weak H-bond acceptor.[1][2] |
| pKa (NH) | ~14.2 | ~14.8 | ~14.5 | Modulates acidity for specific binding pockets.[1][2][4] |
Structural Role in Drug Design
In kinase inhibitors (e.g., JAK, BTK), the pyrazole NH often binds to the "hinge region" of the ATP-binding pocket. The C4-substituent points towards the solvent front or a hydrophobic gatekeeper residue.[1][2]
-
Steric Fit: The methoxy group is small enough to avoid steric clashes but large enough to displace water molecules, gaining entropic binding energy.[1][2]
-
Conformation: The methoxy group prefers to be coplanar with the aromatic ring due to conjugation, enforcing a specific flat geometry.[1]
Part 5: References
-
Knorr, L. (1883).[1][2][4] "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft. [4]
-
Fomepizole Monograph. (2024).[1][2][4] "4-Methylpyrazole as an Alcohol Dehydrogenase Inhibitor".[1][2][4][3][5][6] PubChem.
-
Elguero, J., et al. (2000).[1][4] "Pyrazoles".[1][2][4][5][7][8][9][10][11][12][13] Comprehensive Heterocyclic Chemistry II. (Contextual grounding for pyrazole reactivity).
-
Li, X., et al. (2016).[1][4] "Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde". PubMed.[1][2][4]
-
Meanwell, N. A. (2011).[1][2][4] "Synopsis of some recent tactical application of bioisosteres in drug design". Journal of Medicinal Chemistry. (Context for methoxy as a metabolic handle).
Sources
- 1. Fomepizole - Wikipedia [en.wikipedia.org]
- 2. 4-Methylpyrazole | C4H6N2 | CID 3406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Inhibition of microsomal oxidation of ethanol by pyrazole and 4-methylpyrazole in vitro. Increased effectiveness after induction by pyrazole and 4-methylpyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of microsomal oxidation of ethanol by pyrazole and 4-methylpyrazole in vitro. Increased effectiveness after induction by pyrazole and 4-methylpyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A weekly 4-methylpyrazole treatment attenuates the development of non-obese metabolic dysfunction-associated steatotic liver disease (MASLD) in male mice: Role of JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pjoes.com [pjoes.com]
- 9. (4-Methylphenyl)[1-(4-methylphenyl)-3-(5-nitro-2-furyl)-1H-pyrazol-4-yl]methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazole synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Crystal structure of 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Predicted metabolic stability of 3-(4-Methoxy-1H-pyrazol-1-yl)piperidine
Topic: Predicted Metabolic Stability of 3-(4-Methoxy-1H-pyrazol-1-yl)piperidine Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists
Executive Summary: The Structural Context
In the landscape of Fragment-Based Drug Discovery (FBDD), This compound represents a high-value scaffold, often utilized as a hinge-binding motif in kinase inhibitor design (e.g., JAK, FLT3) or as a solubilizing tail in GPCR ligands.
Its metabolic stability is governed by a "tug-of-war" between two dominant Phase I pathways: oxidative O-demethylation of the pyrazole and
This guide provides a predictive analysis of its metabolic fate, supported by a rigorous experimental framework for validation.
Predicted Metabolic Liabilities (In Silico & Mechanistic Analysis)
Before initiating wet-lab assays, we must map the Site of Metabolism (SOM) landscape. The molecule consists of two distinct pharmacophores linked by a C-N bond.
2.1. The Primary Soft Spot: Methoxy O-Dealkylation
The 4-methoxy group on the pyrazole ring is the most likely site for rapid clearance.
-
Mechanism: Cytochrome P450 (likely CYP1A2 or CYP2D6) mediated hydrogen atom abstraction (HAT) from the methyl group, followed by hydroxylation to a hemiacetal intermediate, which spontaneously collapses to release formaldehyde and the 4-hydroxypyrazole metabolite.
-
Risk Level: High . Electron-rich heteroaromatics facilitate this oxidation.
2.2. The Secondary Liability: Piperidine Ring Oxidation
The saturated piperidine ring presents multiple liabilities, heavily influenced by the basicity of the secondary amine (
-
-Carbon Hydroxylation: CYP450 enzymes (typically CYP2D6/3A4) target the carbons adjacent to the nitrogen (C2 and C6).
-
Regioselectivity: The C3-pyrazole substitution creates steric bulk near C2. Therefore, C6-hydroxylation is predicted to be kinetically favored over C2.
-
Outcome: Hydroxylation at C6 leads to ring opening (amino-aldehyde formation) or further oxidation to a
-lactam.
-
-
N-Oxidation: Flavin-containing monooxygenases (FMOs) or CYPs can directly oxidize the secondary amine to a hydroxylamine/nitrone.
2.3. Diagram: Predicted Metabolic Map
The following diagram visualizes the hierarchical metabolic pathways.
Figure 1: Predicted metabolic hierarchy. Red path indicates the highest clearance risk (O-demethylation).
Experimental Protocol: Microsomal Stability Assay
To validate these predictions, a Liver Microsome (LM) stability assay is the industry standard. This protocol is designed to be self-validating through the use of specific controls.
3.1. Materials & Reagents[1][2][3][4][5][6]
-
Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).
-
Cofactor: NADPH regenerating system (or 10 mM NADPH solution).
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
3.2. Step-by-Step Workflow
Step 1: Master Mix Preparation Prepare a microsome solution diluted to 0.5 mg/mL in phosphate buffer. Pre-incubate at 37°C for 5 minutes.
Step 2: Compound Spiking Add the test compound (from 10 mM DMSO stock) to the microsome solution to achieve a final concentration of 1 µM .
-
Why 1 µM? This concentration is typically below the
of metabolic enzymes, ensuring the reaction follows first-order kinetics, which is required for accurate calculation. -
DMSO Limit: Ensure final DMSO < 0.1% to avoid enzyme inhibition.
Step 3: Reaction Initiation Add NADPH (1 mM final) to initiate the reaction.
-
Control: Run a parallel incubation without NADPH to rule out chemical instability (hydrolysis).
Step 4: Sampling (Time Course)
Remove aliquots (e.g., 50 µL) at specific time points:
Step 5: Quenching & Extraction Immediately transfer aliquots into plates containing 150 µL ice-cold ACN (with Internal Standard). Vortex and centrifuge (3000g, 20 min, 4°C) to precipitate proteins.
Step 6: Analysis
Inject the supernatant into LC-MS/MS (MRM mode) to monitor the depletion of the parent ion (
3.3. Workflow Diagram
Figure 2: Standard HLM Stability Workflow ensuring differentiation between enzymatic metabolism and chemical degradation.
Data Interpretation & Calculation
The raw data (Peak Area Ratios) must be converted into intrinsic clearance values to predict in vivo behavior.
4.1. Determination of
Plot the natural logarithm (
4.2. Intrinsic Clearance (
)
represents the enzyme's ability to metabolize the drug without blood flow limitations.
4.3. Stability Classification Table
Use the following benchmarks to classify the molecule (assuming human microsomes):
| Classification | Interpretation | ||
| High Stability | > 60 | < 12 | Good candidates; low clearance expected. |
| Moderate | 15 - 60 | 12 - 45 | Acceptable; may require optimization. |
| Low Stability | < 15 | > 45 | Likely Outcome for Unoptimized Scaffold. Rapid clearance; requires structural modification. |
Prediction for this compound: Without modification, this molecule is predicted to fall into the Moderate-to-Low Stability range, primarily driven by the rapid turnover of the methoxy group.
Optimization Strategies (Medicinal Chemistry)
If the assay confirms high clearance (
-
Deuteration (The "Heavy Atom" Effect):
-
Replace the methoxy group (
) with a trideuteromethoxy group ( ). -
Rationale: The C-D bond is stronger than the C-H bond, significantly slowing down the rate-limiting HAT step in O-demethylation (Kinetic Isotope Effect).
-
-
Fluorination (Electronic Deactivation):
-
Introduce a Fluorine atom at the piperidine C6 position or on the pyrazole ring.
-
Rationale: Fluorine acts as a metabolic blocker due to the strength of the C-F bond and its electron-withdrawing nature, which deactivates the ring toward oxidation.
-
-
Steric Hindrance:
-
Add a methyl group adjacent to the piperidine nitrogen (e.g., 2-methylpiperidine).
-
Rationale: Sterically hinders the approach of the CYP450 heme iron-oxo species to the
-carbon.
-
References
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.
-
Dalvie, D., et al. (2002). "Assessment of Metabolic Stability in Drug Discovery". Current Pharmaceutical Design.
determination. -
Smith, D. A., et al. (2009). "Pharmacokinetics and Metabolism in Drug Design". Wiley-VCH. Detailed mechanisms of piperidine and pyrazole oxidation.
Sources
Methodological & Application
Synthesis protocol for 3-(4-Methoxy-1H-pyrazol-1-yl)piperidine
Executive Summary & Strategic Analysis
This Application Note details the synthesis of 3-(4-Methoxy-1H-pyrazol-1-yl)piperidine (CAS: 1210945-75-7), a critical pharmacophore often utilized in the development of Janus Kinase (JAK) and Bruton's Tyrosine Kinase (BTK) inhibitors.[1]
Retrosynthetic Strategy
The synthesis is designed around the construction of the
Pathway Overview:
-
Activation: Conversion of N-Boc-3-hydroxypiperidine to its mesylate.
-
Coupling: Base-mediated
displacement by 4-methoxy-1H-pyrazole.[1][2] -
Deprotection: Acidic cleavage of the Boc group to yield the free base or salt.[2]
Chemical Reaction Network (Graphviz)[1]
Caption: Step-wise synthetic pathway from N-Boc-3-hydroxypiperidine to the target piperidine derivative via mesylate activation.
Detailed Experimental Protocols
Step 1: Activation of the Piperidine Scaffold
Objective: Convert the secondary alcohol of tert-butyl 3-hydroxypiperidine-1-carboxylate into a reactive mesylate leaving group.[1][2]
-
Reagents:
Procedure:
-
Charge a reaction flask with tert-butyl 3-hydroxypiperidine-1-carboxylate dissolved in anhydrous DCM (
). -
Cool the solution to 0°C under a nitrogen atmosphere.
-
Add TEA slowly to the stirring solution.
-
Add MsCl dropwise over 20 minutes, maintaining the temperature below 5°C. Exothermic reaction.
-
Allow the mixture to warm to room temperature (RT) and stir for 2 hours.
-
QC Check: Monitor by TLC (Hexane:EtOAc 1:1). The alcohol (
) should convert to the mesylate ( ).[1] -
Workup: Wash with water (
), saturated , and brine. Dry over and concentrate in vacuo. -
Yield: Quantitative. The resulting yellow oil solidifies upon standing and is used directly without column chromatography to prevent hydrolysis.[2]
Step 2: Coupling (The Critical Step)
Objective: Alkylate 4-methoxy-1H-pyrazole with the activated piperidine electrophile.[1][2]
-
Reagents:
Procedure:
-
Dissolve 4-methoxy-1H-pyrazole in DMF (
). -
Add
.[2] Stir the suspension at RT for 30 minutes to facilitate deprotonation of the pyrazole ( ). -
Add a solution of Intermediate 1 (Mesylate) in minimal DMF.[1][2]
-
Heat the reaction mixture to 80°C for 12–16 hours.
-
Note: Higher temperatures (>100°C) may promote elimination of the mesylate to the alkene byproduct (tetrahydropyridine).[1]
-
-
Workup: Dilute with EtOAc and wash extensively with water (
) to remove DMF.[1][2] Wash with brine, dry over , and concentrate.[1][2] -
Purification: Flash Column Chromatography (Silica Gel).
Step 3: Deprotection
Objective: Remove the Boc protecting group to release the secondary amine.[2]
-
Reagents:
Procedure:
-
Dissolve Intermediate 2 in 1,4-dioxane (
). -
Add 4M HCl in dioxane dropwise at 0°C.
-
Stir at RT for 2–4 hours. A white precipitate (the HCl salt) often forms.[1][2]
-
Isolation:
Analytical Data & Quality Control
| Parameter | Specification / Expected Value |
| Appearance | White to off-white solid (HCl salt) or viscous oil (free base).[1] |
| MS (ESI+) | |
| 1H NMR (DMSO-d6) | Pyrazole: |
| Regiochemistry | 4-substituted pyrazoles are symmetric; N1 vs N2 alkylation yields the same product.[2] |
Troubleshooting & Optimization
Issue: Elimination Byproduct
-
Observation: Formation of tert-butyl 5,6-dihydropyridine-1(2H)-carboxylate (alkene) instead of the coupled product.
-
Cause: Reaction temperature too high or base too strong (
can promote E2 elimination).[1][2] -
Solution: Switch base to
or and lower temperature to 60°C. Extend reaction time.
Issue: Poor Conversion in Step 2
-
Alternative Route (Mitsunobu): If the mesylate route is sluggish, use the Mitsunobu protocol:
Safety & Handling
-
Methanesulfonyl Chloride (MsCl): Highly corrosive and lachrymator.[1][2] Handle in a fume hood.
-
DMF: Hepatotoxic.[2] Use appropriate PPE (gloves, goggles).[1][2]
-
Reaction Pressure: Step 2 involves heating in a closed system; ensure glassware is free of star cracks or use a pressure-relief adapter.[2]
References
-
Ibrutinib Synthesis Precedents
-
Mitsunobu Reaction Guide
-
Pyrazole Alkylation Methodology
-
Target Molecule Data
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TR2021008599T - METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES - Google Patents [patents.google.com]
- 7. atlantis-press.com [atlantis-press.com]
- 8. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
Functionalization of the piperidine nitrogen in 3-(4-Methoxy-1H-pyrazol-1-yl)piperidine
Application Note: Strategic N-Functionalization of 3-(4-Methoxy-1H-pyrazol-1-yl)piperidine
Abstract & Scope
This guide details the strategic functionalization of the piperidine nitrogen within This compound . This scaffold is a critical pharmacophore in medicinal chemistry, particularly in the design of Janus kinase (JAK) and Bruton's tyrosine kinase (BTK) inhibitors. The 4-methoxy-pyrazole moiety serves as an electron-rich hydrogen bond acceptor, while the piperidine ring provides a solubilizing, sp3-rich linker that positions the warhead or "cap" group.
This document provides three validated protocols for modifying the secondary amine (
-
Amide Coupling: For installing diversity elements (R-groups).
-
Reductive Amination: For introducing alkyl linkers.[1]
-
Buchwald-Hartwig Amination: For direct N-arylation ("scaffold hopping").
Chemical Analysis & Reactivity Profile
Before initiating synthesis, researchers must understand the electronic environment of the substrate.
-
Substrate: this compound.
-
Reactive Center: The piperidine nitrogen (
) is a secondary amine with a calculated . It is a strong nucleophile. -
Bystander Moiety: The pyrazole ring is attached at the piperidine C3 position. The pyrazole nitrogens are chemically distinct:
-
N1 (Pyrazole): Substituted by the piperidine ring (non-reactive).
-
N2 (Pyrazole):[2] Pyridine-like nitrogen.[2] While weakly basic, it is significantly less nucleophilic than the piperidine nitrogen due to aromaticity and the electron-donating effect of the 4-methoxy group, which pushes electron density into the ring but does not make N2 highly reactive toward electrophiles under standard basic conditions.
-
Strategic Implication: The piperidine nitrogen can be selectively functionalized without protecting the pyrazole, provided the reaction pH is controlled to maintain the piperidine in its free-base form.
Decision Matrix & Workflow
The following decision tree guides the selection of the appropriate protocol based on the desired "cap" (R-Group).
Caption: Strategic workflow for selecting the optimal functionalization pathway based on the target chemotype.
Detailed Experimental Protocols
Protocol A: Amide Coupling (HATU Method)
Best for: Creating focused libraries of amides with high conversion rates.
Mechanism: HATU generates an active ester (OAt-ester) which reacts faster and with less epimerization than HOBt esters.[3] The base (DIPEA) ensures the piperidine is deprotonated.
Reagents:
-
Carboxylic Acid (
, 1.1 equiv) -
Substrate (Piperidine scaffold, 1.0 equiv)
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine, 3.0 equiv)
-
Solvent: DMF (Anhydrous)
Step-by-Step Methodology:
-
Pre-activation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) in DMF (0.2 M concentration relative to acid).
-
Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at Room Temperature (RT) for 15 minutes.
-
Expert Insight: The solution should turn slightly yellow. This "pre-activation" time allows the formation of the activated OAt-ester. Adding the amine too early can lead to guanidinium side-products.
-
-
Coupling: Dissolve the Piperidine substrate (1.0 equiv) in a minimum volume of DMF. Add the remaining DIPEA (1.5 equiv) to this solution, then transfer it dropwise to the activated acid mixture.
-
Reaction: Stir at RT for 2–4 hours.
-
Validation (TLC/LCMS):
-
Check LCMS for
. -
TLC: The product will be less polar than the starting amine. Stain with Ninhydrin (starting amine = red/pink; product = no reaction).
-
-
Workup: Dilute with EtOAc. Wash 3x with saturated
(removes unreacted acid and HATU byproducts), 1x with water, 1x with brine. Dry over .[4]
Protocol B: Reductive Amination (STAB Method)
Best for: Installing alkyl chains or benzyl groups under mild conditions.
Mechanism: Formation of an iminium ion intermediate followed by selective reduction. Sodium Triacetoxyborohydride (STAB) is used because it is mild enough to reduce the iminium ion without reducing the aldehyde/ketone starting material.
Reagents:
-
Aldehyde/Ketone (1.2 equiv)[5]
-
Substrate (Piperidine scaffold, 1.0 equiv)
- (STAB, 1.5 – 2.0 equiv)
-
Acetic Acid (catalytic, 1-2 drops)
-
Solvent: DCE (1,2-Dichloroethane) or DCM.
Step-by-Step Methodology:
-
Iminium Formation: In a reaction vessel, combine the Piperidine substrate (1.0 equiv) and the Aldehyde/Ketone (1.2 equiv) in DCE (0.1 M).
-
Acid Catalysis: Add catalytic Acetic Acid. Stir for 30 minutes at RT.
-
Expert Insight: The acid protonates the carbonyl oxygen, facilitating nucleophilic attack by the piperidine.
-
-
Reduction: Add
(1.5 equiv) in one portion.-
Note: Gas evolution (
) may occur; ensure the vessel is vented.
-
-
Reaction: Stir at RT for 4–16 hours.
-
Validation:
-
LCMS should show the mass of the alkylated product.
-
NMR: Look for the disappearance of the aldehyde proton (9–10 ppm) and the appearance of new methylene protons adjacent to the nitrogen (
2.3–2.5 ppm).
-
-
Quench: Add saturated aqueous
and stir vigorously for 15 minutes to quench borate salts. Extract with DCM.
Protocol C: Buchwald-Hartwig N-Arylation
Best for: Attaching the piperidine to aromatic or heteroaromatic rings (e.g., Pyridine, Pyrimidine).
Mechanism: Pd-catalyzed cross-coupling.[2][6] The choice of ligand is critical for secondary amines. RuPhos or BrettPhos are the gold standards for this transformation.
Reagents:
-
Aryl Halide (Ar-Br or Ar-Cl, 1.0 equiv)
-
Substrate (Piperidine scaffold, 1.2 equiv)
-
Catalyst:
(2 mol%) or RuPhos-Pd-G3 precatalyst. -
Ligand: RuPhos (4 mol%) (if not using G3 precatalyst).
-
Base:
(Sodium tert-butoxide, 1.5 equiv). -
Solvent: Toluene or 1,4-Dioxane (degassed).
Step-by-Step Methodology:
-
Inert Environment: Flame-dry a reaction vial and purge with Argon/Nitrogen. This reaction is oxygen sensitive .
-
Loading: Add Aryl Halide, Piperidine substrate, Base (
), and Precatalyst (RuPhos-Pd-G3) to the vial.-
Expert Insight:
is hygroscopic. Weigh it quickly or use a glovebox.
-
-
Solvation: Add degassed Toluene (0.2 M). Seal the vial with a crimp cap.
-
Reaction: Heat to 80–100°C for 12 hours.
-
Validation:
-
TLC: The product will usually be fluorescent under UV (254 nm) if the aryl group is conjugated.
-
Warning: The 4-methoxy-pyrazole is electron-rich; ensure the aryl halide electrophile is not deactivated, or higher temps (120°C) may be required.
-
-
Workup: Filter through a pad of Celite (to remove Pd). Concentrate and purify via flash chromatography.
Data Summary & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (Amide) | Hydrolysis of Active Ester | Ensure DMF is anhydrous. Minimize time between HATU addition and Amine addition. |
| No Reaction (Reductive) | Iminium ion not forming | Add molecular sieves (4Å) to the reaction to sequester water. Increase Acetic Acid. |
| Pyridine/Pyrazole Interference | Pd catalyst poisoning | In Protocol C, ensure the pyrazole N2 is not coordinating Pd. Switch to BrettPhos , which is bulkier and prevents non-specific coordination. |
| Bis-alkylation | Highly reactive alkyl halide | Use Reductive Amination (Protocol B) instead of direct alkylation with alkyl halides.[1][7] |
References
-
Carpino, L. A. (1993).[3] 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society. Link
- Context: Establishes HATU as the superior reagent for hindered secondary amines.
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. Link
- Context: The definitive protocol for STAB-mediated reductive amin
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link
- Context: Comprehensive review on ligand selection (RuPhos/BrettPhos)
-
BenchChem Application Note. (2025). Standard Protocol for HATU Coupling in Solution Phase. Link
- Context: General industrial standard for amide coupling workflows.
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link
- Context: Specific guidance on using XPhos and RuPhos for secondary amines.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. TR2021008599T - METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Methoxy-Pyrazole Compounds: A Guide for Researchers
Introduction: The Versatility and Handling Considerations of Methoxy-Pyrazole Compounds
The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The introduction of a methoxy group onto the pyrazole ring or its substituents can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding interactions.[2] This often leads to enhanced therapeutic potential. However, the presence of the methoxy group also introduces specific handling and storage requirements that researchers must consider to ensure the integrity and stability of these valuable compounds.
This comprehensive guide provides detailed protocols and in-depth insights into the safe handling, storage, and application of methoxy-pyrazole compounds, designed for researchers, scientists, and drug development professionals. By understanding the causality behind these experimental choices, you can ensure the reliability and reproducibility of your research.
I. Core Principles of Handling and Storage
The stability of methoxy-pyrazole compounds is paramount for obtaining reliable experimental results. Degradation can be initiated by several factors, including exposure to light, heat, moisture, and atmospheric oxygen. The following principles are designed to mitigate these risks.
General Handling Precautions
Given the potential for skin and eye irritation, as well as respiratory tract irritation for some derivatives, appropriate personal protective equipment (PPE) is mandatory.[3][4][5]
-
Eye Protection: Always wear chemical safety goggles or a face shield.[6]
-
Skin Protection: Use nitrile or other chemically resistant gloves and a lab coat.[6]
-
Respiratory Protection: Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling powders or volatile compounds.[6]
Storage Recommendations for Optimal Stability
The key to long-term stability is protection from environmental factors that can promote degradation.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended. | Reduces the rate of thermal decomposition and other chemical reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation, which can be a significant degradation pathway for electron-rich aromatic systems. |
| Light | Protect from light by using amber vials or by storing in the dark. | Aromatic ethers and pyrazole rings can be susceptible to photodegradation.[7][8] |
| Moisture | Keep containers tightly sealed and consider storing in a desiccator. | Moisture can facilitate hydrolysis of certain functional groups and may promote other degradation pathways. |
Table 1: General Storage Conditions for Methoxy-Pyrazole Compounds
II. Understanding the Stability of Methoxy-Pyrazole Compounds
The intrinsic stability of a methoxy-pyrazole derivative is influenced by the position of the methoxy group and the presence of other substituents on the pyrazole ring and any attached aryl groups. Forced degradation studies are crucial for identifying potential degradation products and establishing the compound's stability profile.[9][10][11]
Hydrolytic Stability
While the ether linkage of the methoxy group is generally stable, it can be susceptible to cleavage under strong acidic conditions. The pyrazole ring itself can also be sensitive to pH extremes. It is advisable to maintain neutral pH conditions during storage and in experimental buffers whenever possible.
Photostability
Aromatic compounds, including pyrazoles and aromatic ethers, can undergo photodegradation upon exposure to UV or visible light.[7][8] This can involve complex reaction pathways, including photo-oxidation and bond cleavage. Storing compounds in amber vials or in the dark is a simple and effective preventative measure.
Thermal Stability
Thermal decomposition of methoxy-aromatic compounds can proceed through various mechanisms, often initiated by the cleavage of the methoxy group's C-O bond.[12][13] The stability of a particular methoxy-pyrazole derivative will depend on its overall structure. Differential Scanning Calorimetry (DSC) is a useful technique for determining the decomposition temperature of a compound.[12][14][15]
III. Experimental Protocols: From Purification to Application
The following protocols provide detailed, step-by-step methodologies for common laboratory procedures involving methoxy-pyrazole compounds.
Protocol: Purification of Methoxy-Pyrazole Compounds by Column Chromatography
Column chromatography is a widely used technique for the purification of synthesized methoxy-pyrazole derivatives.[16]
Objective: To isolate the desired methoxy-pyrazole compound from a reaction mixture.
Materials:
-
Crude reaction mixture containing the methoxy-pyrazole compound.
-
Silica gel (appropriate mesh size).
-
A suitable solvent system (e.g., a mixture of hexane and ethyl acetate), determined by thin-layer chromatography (TLC) analysis.
-
Chromatography column.
-
Collection tubes.
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.
-
Column Packing: Carefully pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified methoxy-pyrazole compound.
Caption: Workflow for the purification of methoxy-pyrazole compounds.
Protocol: Use of a Methoxy-Pyrazole Derivative in a Suzuki-Miyaura Cross-Coupling Reaction
Methoxy-pyrazole compounds can be valuable substrates in cross-coupling reactions to build more complex molecules.
Objective: To couple a halogenated methoxy-pyrazole with a boronic acid.
Materials:
-
Halogenated methoxy-pyrazole (e.g., 4-bromo-1-methyl-3-methoxypyrazole).
-
Aryl or heteroaryl boronic acid.
-
Palladium catalyst (e.g., Pd(PPh₃)₄).
-
Base (e.g., K₂CO₃ or Cs₂CO₃).
-
Solvent (e.g., a mixture of dioxane and water).
-
Inert atmosphere setup (e.g., Schlenk line or glovebox).
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the halogenated methoxy-pyrazole (1.0 eq), boronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Solvent Addition: Add the degassed solvent mixture to the flask.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography as described in Protocol 3.1.
IV. Biological Context: Methoxy-Pyrazoles as Kinase and COX-2 Inhibitors
Many methoxy-pyrazole derivatives exert their biological effects by inhibiting key enzymes in cellular signaling pathways. Understanding these pathways is crucial for drug development professionals.
Inhibition of the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[3][16][17] Aberrant activation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[18][19] Several pyrazole-based compounds have been developed as inhibitors of kinases within this pathway, such as PI3K, Akt, and mTOR.[17] The methoxy group can play a crucial role in the binding of these inhibitors to the kinase active site.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by methoxy-pyrazole compounds.
Selective Inhibition of COX-2
Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), is a diaryl-substituted pyrazole that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[2][20][21] COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[20] The selectivity of celecoxib for COX-2 over COX-1 is a key feature that reduces the risk of gastrointestinal side effects associated with non-selective NSAIDs.[7]
Caption: Mechanism of COX-2 inhibition by Celecoxib.
V. Conclusion: Ensuring Research Integrity
The careful handling and storage of methoxy-pyrazole compounds are not merely procedural formalities; they are integral to the scientific rigor and integrity of your research. By implementing these protocols and understanding the underlying chemical principles, you can minimize compound degradation, ensure the reproducibility of your experiments, and have greater confidence in your results. As a Senior Application Scientist, I cannot overstate the importance of these foundational practices in the successful advancement of drug discovery and development.
VI. References
-
Celecoxib - StatPearls - NCBI Bookshelf. (2024, February 28). Retrieved from [Link]
-
Inhibitors of the PI3K/Akt/mTOR Pathway in Prostate Cancer Chemoprevention and Intervention - PMC. (n.d.). Retrieved from [Link]
-
What are the molecular and cellular mechanisms of action of Celecoxib in the context of Celebrex therapy? | R Discovery. (n.d.). Retrieved from [Link]
-
Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC - NIH. (n.d.). Retrieved from [Link]
-
A series of N-trinitromethyl-substituted polynitro-pyrazoles: high-energy-density materials with positive oxygen balances - PMC. (n.d.). Retrieved from [Link]
-
The PI3K/Akt/mTOR signaling pathway. Stimulation of this... - ResearchGate. (n.d.). Retrieved from [Link]
-
Thermal Decomposition Mechanisms of the Methoxyphenols: Formation of Phenol, Cyclopentadienone, Vinylacetylene, and Acetylene | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
-
(PDF) Thermal Decomposition of Nitropyrazoles - ResearchGate. (2026, January 29). Retrieved from [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014, February 22). Retrieved from [Link]
-
2.3 The Manipulation of Air-Sensitive Compounds. (n.d.). Retrieved from [Link]
-
Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials - PMC. (2021, November 19). Retrieved from [Link]
-
Targeting the PI3K/Akt/mTOR Pathway – Beyond Rapalogs | Oncotarget. (2010, November 1). Retrieved from [Link]
-
(PDF) Features of thermal decomposition of N-substituted tetrazoles - ResearchGate. (2018, April 18). Retrieved from [Link]
-
Transferring Air-Sensitive Reagents. (2009, August 3). Retrieved from [Link]
-
A Paradoxical AKT: Exploring the Promise and Challenges of PI3K/AKT/mTOR Targeted Therapies - Scientific Archives International Open Access Journals. (n.d.). Retrieved from [Link]
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - MDPI. (n.d.). Retrieved from [Link]
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Publishing. (2024, October 29). Retrieved from [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - Academia.edu. (n.d.). Retrieved from [Link]
-
Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage | Organic Letters - ACS Publications. (2017, June 22). Retrieved from [Link]
-
Chemical Storage Guidelines. (n.d.). Retrieved from [Link]
-
(PDF) Chemistry and thermal decomposition of trinitropyrazoles - ResearchGate. (2025, August 5). Retrieved from [Link]
-
Ethers | Health & Safety | Health and Safety Department. (2024, July 22). Retrieved from [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved from [Link]
-
Safety Data Sheet - DC Fine Chemicals. (n.d.). Retrieved from [Link]
-
Forced degradation of API and formulation under various stress... - ResearchGate. (n.d.). Retrieved from [Link]
-
Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and -Pyrazoles. (n.d.). Retrieved from [Link]
-
Isolation, Identification, and Characterization of Forced Degradation Products of Bosentan by Using Advanced Analytical Techniqu. (2024, July 28). Retrieved from [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Retrieved from [Link]
-
Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns | Waters. (n.d.). Retrieved from [Link]
-
Time-Sensitive Chemicals. (n.d.). Retrieved from [Link]
-
Pharmacological approaches to understanding protein kinase signaling networks - Frontiers. (2023, December 13). Retrieved from [Link]
-
Safety Alert - Dangers of prolonged storage of 'time sensitive' chemicals. (n.d.). Retrieved from [Link]
-
Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide - -ORCA - Cardiff University. (2022, May 5). Retrieved from [Link]
-
Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. (n.d.). Retrieved from [Link]
-
Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. (2025, November 10). Retrieved from [Link]
-
Preparation, Crystal Structure and Molecular Structure Studies and Hirshfeld Surface Analysis of (E)-3-(4- methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one - ResearchGate. (2016, December 20). Retrieved from [Link]
-
(PDF) A one-step synthesis of pyrazolone - ResearchGate. (2025, October 16). Retrieved from [Link]
Sources
- 1. KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. aksci.com [aksci.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. ClinPGx [clinpgx.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. onyxipca.com [onyxipca.com]
- 10. fishersci.com [fishersci.com]
- 11. mdpi.com [mdpi.com]
- 12. A series of N-trinitromethyl-substituted polynitro-pyrazoles: high-energy-density materials with positive oxygen balances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. researchgate.net [researchgate.net]
- 15. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. Inhibitors of the PI3K/Akt/mTOR Pathway in Prostate Cancer Chemoprevention and Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeting the PI3K/Akt/mTOR Pathway â Beyond Rapalogs | Oncotarget [oncotarget.com]
- 20. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Methoxy-1H-pyrazol-1-yl)piperidine
Welcome to the technical support resource for the synthesis of 3-(4-Methoxy-1H-pyrazol-1-yl)piperidine and related N-aryl piperidine compounds. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and answers to frequently encountered challenges during this synthesis. Our focus is on improving reaction yield, minimizing side products, and streamlining purification based on established organometallic and purification principles.
Overview of the Core Challenge: The C-N Bond
The central transformation in synthesizing this compound is the formation of a carbon-nitrogen (C-N) bond between the N1 position of the piperidine ring and the N1 position of the 4-methoxypyrazole ring. While seemingly straightforward, this reaction is often plagued by issues of low reactivity, competing side reactions, and difficult purifications. The two most powerful and widely used methods for this class of transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2] This guide will primarily focus on troubleshooting the more versatile and commonly employed Buchwald-Hartwig approach.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction has stalled or shows very low conversion to the desired product. What are the most likely causes?
Low or no product yield is the most common issue. The problem almost always lies within the catalytic system or the reaction conditions. Let's break down the potential culprits.
A1: Catalyst System Inefficiency
The Buchwald-Hartwig reaction relies on a delicate interplay between a palladium source, a phosphine ligand, and a base.[2] A failure in any component will halt the catalytic cycle.
-
Expertise & Experience: The choice of ligand is paramount. For coupling a secondary amine like piperidine with an electron-rich five-membered heterocycle like pyrazole, sterically hindered, electron-rich phosphine ligands are often required to promote the rate-limiting reductive elimination step.[3] First-generation ligands like DPPF or BINAP may be less effective than more advanced "Buchwald ligands" (e.g., XPhos, SPhos, BrettPhos).
-
Troubleshooting Steps:
-
Change the Ligand: If using a general-purpose ligand like DPPF with low success, switch to a more specialized, bulky monodentate phosphine ligand.
-
Use a Pre-catalyst: Palladium(II) sources like Pd(OAc)₂ require in situ reduction to the active Pd(0) species. This step can be inefficient. Using a well-defined Pd(0) source or a "pre-catalyst" (e.g., XPhos Pd G3) that readily generates the active catalyst can significantly improve consistency and yield.[3]
-
Check the Base: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) is often the base of choice.[3] Weaker bases like K₂CO₃ or Cs₂CO₃ may not be sufficient to deprotonate the piperidine-palladium complex, stalling the cycle.
-
| Parameter | Recommendation 1 (Standard) | Recommendation 2 (For Difficult Couplings) | Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | XPhos Pd G3 or SPhos Pd G2 | Pre-catalysts provide a more reliable generation of the active Pd(0) species. |
| Ligand | Xantphos, BINAP[4] | XPhos, BrettPhos | Bulky, electron-rich monodentate ligands accelerate reductive elimination.[3] |
| Base | NaOtBu, LHMDS | NaOtBu | Strong, non-nucleophilic bases are required for efficient catalysis.[3] |
| Solvent | Toluene, Dioxane | tert-Amyl alcohol, CPME | Solvents must be anhydrous and are chosen based on temperature requirements and reactant solubility. |
| Temperature | 80-110 °C | 100-120 °C | C-N couplings with pyrazoles often require elevated temperatures to proceed.[5] |
A2: Sub-Optimal Reaction Conditions
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction vessel is thoroughly purged with an inert gas (Nitrogen or Argon) and that all solvents are properly degassed.
-
Anhydrous Conditions: Water can react with the strong base and interfere with the catalytic cycle. Use anhydrous solvents and dry glassware.
-
Temperature: These reactions often have a high activation energy. If the reaction is sluggish at 80 °C, incrementally increasing the temperature to 100-110 °C can dramatically increase the rate. Microwave heating can also be used to expedite the process.[5]
Q2: My reaction is messy, with multiple side products. How can I improve selectivity?
Side product formation points to competing reaction pathways. Identifying the side product is key to diagnosing the problem.
A2.1: Main Side Product is the "Dehalogenated" Pyrazole
If you are using a halo-pyrazole (e.g., 1-bromo-4-methoxypyrazole) and observe significant formation of 4-methoxypyrazole, the likely culprit is a side reaction called hydrodehalogenation .
-
Causality: This can occur through a competing pathway where a palladium-hydride species is generated, which then reduces the aryl halide. It can also arise from β-hydride elimination from the palladium-amide intermediate, which is a known decomposition pathway.[2]
-
Solution: This issue is often exacerbated by certain ligand/base combinations or high temperatures.
-
Employ Bulky Ligands: Using sterically hindered ligands like BrettPhos can create a crowded coordination sphere around the palladium, which disfavors the β-hydride elimination pathway.
-
Optimize the Base: In some cases, a slightly weaker base or a different counter-ion (e.g., switching from NaOtBu to LHMDS) can mitigate this side reaction.
-
A2.2: Isomeric Products are Observed (N1 vs. N2 Piperidinylation)
If you are building the pyrazole ring in a preceding step, for instance, by reacting a substituted hydrazine with a 1,3-dicarbonyl compound, you can form two different regioisomers of the pyrazole.[6][7] If this mixture is carried forward, it will result in an inseparable mixture of final products.
-
Solution: This must be addressed at the pyrazole synthesis stage.
-
Purify the Pyrazole Intermediate: Carefully purify the desired 4-methoxypyrazole regioisomer by column chromatography or recrystallization before attempting the coupling reaction.
-
Use a Regioselective Synthesis: Employ a synthetic strategy that unambiguously yields only the desired pyrazole isomer.
-
Q3: The reaction is complete, but purifying the final product is proving difficult. What strategies can I use?
Purification challenges are common, particularly with removing residual palladium and separating the product from polar starting materials or byproducts.
A3.1: Persistent Palladium Contamination
Residual palladium can be toxic and interfere with subsequent reactions or biological assays.
-
Solution:
-
Aqueous Wash: A wash with an aqueous solution of thiourea or sodium sulfide can help precipitate some palladium.
-
Filtration: After the reaction, dilute with a solvent like ethyl acetate and filter the mixture through a pad of Celite® or silica gel. This will remove a significant portion of the precipitated palladium catalyst.[4]
-
Scavengers: For very low levels of palladium, commercially available metal scavenger resins can be added to a solution of the crude product to bind the remaining metal, which is then removed by filtration.
-
A3.2: Difficulty with Chromatographic Separation
-
Problem: The product co-elutes with starting materials or impurities on silica gel.
-
Solution:
-
Optimize Solvent System: For a moderately polar compound like this compound, a gradient of ethyl acetate in hexanes is a good starting point. If separation is poor, try switching to a dichloromethane/methanol system.[8]
-
Acid-Base Extraction: Before chromatography, perform an acid-base workup. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The basic piperidine-containing product and any unreacted piperidine starting material will move to the aqueous layer. The layers are then separated, the aqueous layer is basified (e.g., with 1M NaOH), and the product is re-extracted into an organic solvent. This is an excellent way to remove non-basic impurities.
-
Reverse-Phase Chromatography: If separation on normal-phase silica is intractable, reverse-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient is a powerful alternative.
-
Visualized Workflows and Mechanisms
The Buchwald-Hartwig Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed C-N coupling reaction. Understanding this cycle is crucial for troubleshooting, as each step has specific requirements that, if not met, can stall the entire process.
Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.
Troubleshooting Workflow: Low Product Yield
When faced with low conversion, a systematic approach is more effective than random changes. The following decision tree provides a logical workflow for troubleshooting.
Caption: A decision tree for systematically troubleshooting low-yield reactions.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Coupling
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
1-Bromo-4-methoxypyrazole (1.0 equiv)
-
3-Aminopiperidine (or a protected derivative) (1.2 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3) (0.02 equiv, 2 mol%)
-
Ligand (e.g., XPhos, if not using a pre-catalyst) (0.04 equiv, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous Toluene (or Dioxane)
Procedure:
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1-bromo-4-methoxypyrazole, palladium pre-catalyst, and sodium tert-butoxide.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen gas three times.
-
Reagent Addition: Through the septum, add the anhydrous toluene via syringe, followed by the 3-aminopiperidine.
-
Heating: Place the flask in a preheated oil bath at 100 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the progress of the reaction by TLC or LC-MS by periodically taking a small aliquot. The reaction is typically complete within 4-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.[8]
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the packed column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 100% hexanes or 5% ethyl acetate in hexanes).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of the polar solvent (e.g., ethyl acetate). A typical gradient might be from 5% to 50% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound.
References
-
Alkylamino coupling reactions at the C4 positions of 4-halo-1H-1-tritylpyrazoles were investigated using palladium or copper catalysts. Molecules, 2020.
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC, 2020.
-
Technical Support Center: Optimization of N-arylation of Piperidin-4-amine. Benchchem.
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC.
-
Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal.
-
Buchwald–Hartwig amination. Wikipedia.
-
Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. Organic Process Research & Development, 2019.
-
4-(3-(4-Methoxyphenyl)-1h-pyrazol-1-yl)piperidine. ChemScene.
-
Buchwald-Hartwig Coupling. Organic Synthesis.
-
A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv.
-
Optimization of pyrazole N-alkylation conditions. ResearchGate.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
-
METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES. Google Patents.
-
New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives. ResearchGate.
-
Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. PMC.
-
Recent Progress Concerning the N-Arylation of Indoles. PMC.
-
Technical Support Center: Purification of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide. Benchchem.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. MDPI.
-
Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews: Journal of Medicinal and Organic Chemistry.
-
Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. IJTSRD.
-
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI.
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
Sources
- 1. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. rroij.com [rroij.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Addressing Solubility Challenges of 3-(4-Methoxy-1H-pyrazol-1-yl)piperidine in Aqueous Buffers
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 3-(4-Methoxy-1H-pyrazol-1-yl)piperidine in aqueous buffers. Our goal is to provide a comprehensive resource that not only offers solutions but also explains the underlying scientific principles to empower you in your experimental design.
Section 1: Understanding the Molecule & the Problem
Q1: I'm having trouble dissolving this compound in my aqueous buffer. Why is this happening?
A1: The solubility challenges with this compound likely stem from a combination of its structural features. The piperidine ring, a common moiety in many pharmaceutical agents, has a basic nitrogen atom.[1] This makes its solubility highly dependent on the pH of the solution.[2][3] In its un-ionized, or free base form, which is more prevalent at neutral or higher pH, the molecule is less polar and thus less soluble in water. Conversely, at acidic pH, the piperidine nitrogen can become protonated, forming a more soluble salt.[1][2]
Furthermore, the methoxyphenyl and pyrazole groups are largely hydrophobic, which can contribute to low aqueous solubility.[4] The overall solubility is a balance between these hydrophilic (the potential for ionization) and hydrophobic regions of the molecule.
Q2: What are the key physicochemical properties of this compound I should be aware of?
-
pKa: The piperidine nitrogen is basic, with a typical pKa for the protonated form around 11.0.[1] This means that at pH values below its pKa, the molecule will be predominantly in its more soluble, ionized (protonated) form.
-
logP: The combination of the methoxyphenyl and pyrazole rings suggests a moderate to high lipophilicity (logP value). This inherent hydrophobicity is a primary driver of poor aqueous solubility.[4]
-
Physical Form: The compound is likely a solid at room temperature. The energy of the crystal lattice of the solid form also needs to be overcome for dissolution to occur, which can be a significant barrier for highly crystalline compounds.[4]
A critical first step in troubleshooting is to experimentally determine the compound's solubility profile.
Section 2: Step-by-Step Troubleshooting & Optimization
This section provides a systematic approach to improving the solubility of this compound, from simple adjustments to more advanced formulation strategies.
Q3: What is the most straightforward first step to improve the solubility of my compound?
A3: The most common and simplest initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent, a technique known as co-solvency.[5][6] Dimethyl sulfoxide (DMSO) is a widely used and powerful solvent for this purpose.[7][8]
Experimental Protocol: Preparing a DMSO Stock Solution
-
Weighing: Accurately weigh a small amount of your compound using a calibrated analytical balance.[9]
-
Dissolution: Transfer the compound to a sterile, appropriate-sized tube or vial. Add a calculated volume of high-purity DMSO to achieve your desired stock concentration (e.g., 10 mM, 50 mM).
-
Mixing: Vortex or sonicate the mixture until the solid is completely dissolved.[10] Gentle warming (e.g., to 37°C) can aid dissolution, but be mindful of potential compound degradation.[11]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[11][12]
Q4: I've made a DMSO stock, but my compound precipitates when I dilute it into my aqueous buffer. What should I do?
A4: This is a very common problem and occurs when the final concentration of the organic co-solvent is too low to maintain the compound's solubility in the aqueous medium.[6][13] Here is a troubleshooting workflow to address this:
Troubleshooting Precipitation Upon Dilution
-
Reduce Final Concentration: Your target concentration might be above the compound's solubility limit in the final buffer. Try testing lower final concentrations.[6][13]
-
Optimize Co-solvent Concentration: The final concentration of DMSO in your assay should typically be kept low (e.g., ≤0.5% or ≤1%) to avoid artifacts or toxicity in biological systems.[1][6] However, a slight increase in the final DMSO percentage might be necessary and should be tested for its effect on your specific assay.
-
Modify Dilution Method: Instead of adding the DMSO stock directly to the full volume of buffer, try adding the buffer to the DMSO stock dropwise while vortexing.[13] This more gradual change in solvent polarity can sometimes prevent the compound from crashing out.
-
Pre-warm the Buffer: Gently warming your aqueous buffer before adding the stock solution can sometimes increase the compound's solubility.[13]
Q5: pH adjustment was mentioned earlier. How can I systematically use pH to enhance solubility?
A5: Given the basic piperidine moiety, adjusting the pH of your aqueous buffer to be more acidic is a highly effective strategy.[1][] By lowering the pH below the pKa of the piperidine nitrogen, you increase the proportion of the more soluble protonated form of the molecule.[2]
Experimental Protocol: pH-Solubility Profiling
-
Prepare Buffers: Create a series of buffers with a range of pH values (e.g., from pH 4.0 to 7.4). Use buffers appropriate for your intended pH range (e.g., citrate for acidic, phosphate for neutral).
-
Equilibrate: Add an excess amount of your solid compound to a small volume of each buffer in separate vials.
-
Shake: Place the vials on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[13]
-
Separate: Centrifuge the samples to pellet the undissolved solid.
-
Quantify: Carefully remove the supernatant, filter it through a syringe filter (e.g., 0.22 µm), and quantify the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.[10]
-
Plot: Plot the solubility (in µg/mL or µM) against the pH to determine the optimal pH range for your experiments.
| Parameter | Recommendation | Rationale |
| pH Range | 4.0 - 7.4 | To find a balance between solubility and physiological relevance. |
| Buffers | Citrate, Phosphate | Choose buffers appropriate for the target pH. |
| Equilibration Time | 24-48 hours | To ensure the solution is saturated. |
| Temperature | 25°C or 37°C | To match your experimental conditions. |
Q6: What if pH adjustment and co-solvents are not sufficient or are incompatible with my assay?
A6: If simpler methods fail, more advanced formulation techniques involving excipients can be employed. Two highly effective approaches are the use of cyclodextrins and surfactants.[4]
Strategy 1: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15][16][17] They can encapsulate poorly soluble molecules, like yours, forming a water-soluble "inclusion complex".[6][][19] This is an excellent strategy when you need to avoid organic solvents.[6]
-
Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used due to their high aqueous solubility and low toxicity.[7][15]
Strategy 2: Solubilization with Surfactants
Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[20] The hydrophobic core of these micelles can entrap your compound, increasing its apparent solubility.[21][22]
-
Commonly Used Surfactants: Polysorbates (e.g., Tween® 80) and poloxamers are non-ionic surfactants often used in pharmaceutical formulations.[13][21]
The choice between these methods will depend on your specific experimental needs, including the required concentration of your compound and the tolerance of your assay system to these excipients.
Section 3: Visualized Workflows & Data
Diagram: Systematic Solubility Troubleshooting Workflow
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. bitesizebio.com [bitesizebio.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.smolecule.com [pdf.smolecule.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. touroscholar.touro.edu [touroscholar.touro.edu]
- 17. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A recent overview of surfactant–drug interactions and their importance - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02883F [pubs.rsc.org]
- 21. jocpr.com [jocpr.com]
- 22. researchgate.net [researchgate.net]
Stability of 3-(4-Methoxy-1H-pyrazol-1-yl)piperidine under acidic conditions
Technical Support Center: Acidic Stability Profile of 3-(4-Methoxy-1H-pyrazol-1-yl)piperidine
Executive Summary
This guide addresses the stability of This compound (hereafter referred to as MPP ) in acidic environments.
The Bottom Line: MPP is chemically robust in standard acidic media (e.g., 1M HCl, TFA, Acetic Acid) at room temperature. The core scaffold (N-alkylated pyrazole) and the ether linkage are resistant to hydrolysis. However, users frequently misinterpret salt formation (hygroscopicity) and NMR shifts as degradation. True chemical degradation (demethylation) requires extreme conditions (e.g., HBr reflux or Lewis acids).
Part 1: The Stability Matrix
The following table summarizes the behavior of MPP under various acidic regimes. Use this to determine if your "degradation" is real or an artifact.
| Acid Condition | Primary Outcome | Chemical Risk | Physical Observation |
| Dilute Acid (pH 2–6) (e.g., HPLC Mobile Phase) | Protonation | None | Retention time shift in LCMS; Peak tailing if unbuffered. |
| Strong Mineral Acid (1M–6M HCl, RT) | Salt Formation | Negligible | Formation of hygroscopic hydrochloride salt. Often appears as a "sticky gum" after evaporation. |
| TFA (Trifluoroacetic Acid) (Neat or in DCM) | Salt Formation | Low | Stable. Common condition for Boc-deprotection of precursors. |
| Hydrohalic Acids + Heat (48% HBr or 57% HI, Reflux) | Demethylation | High | Cleavage of the methoxy group to form the 4-hydroxy-pyrazole derivative. |
| Oxidizing Acids (HNO₃, H₂SO₄/CrO₃) | Oxidation | High | Ring oxidation or nitration of the electron-rich pyrazole. |
Part 2: Troubleshooting Guides (FAQ Format)
Issue 1: "My compound turned into a sticky oil/gum after acid treatment."
Diagnosis: You have likely formed the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt .
Technical Explanation:
The piperidine nitrogen is a secondary amine with a
-
Do not assume degradation. Check purity via LCMS. If the parent mass (
) is present, it is just the salt. -
Solidification: Dissolve the gum in a minimum amount of methanol and precipitate with cold diethyl ether or MTBE.
-
Lyophilization: Freeze-drying from water/dioxane usually yields a handleable powder.
Issue 2: "I see a massive shift in my NMR signals."
Diagnosis: Protonation-induced Chemical Shift. Technical Explanation: Protonation of the piperidine nitrogen exerts a strong electron-withdrawing effect through the sigma framework.
-
Piperidine Ring Protons: Will shift downfield (deshielding) by 0.5 – 1.0 ppm.
-
Pyrazole Protons: The N1-C3 connection transmits this effect. Expect slight downfield shifts for the pyrazole protons. Verification: Add a drop of
with solid to the NMR tube. If the peaks revert to their original positions, the compound was simply protonated, not degraded.
Issue 3: "Is the Pyrazole ring falling off?" (N-C Bond Cleavage)
Diagnosis: Unlikely. Technical Explanation: The bond connecting the Pyrazole (N1) to the Piperidine (C3) is a C-N single bond. Because the pyrazole is aromatic, this bond is not an enamine and is not susceptible to acid hydrolysis under standard conditions. It behaves similarly to an N-benzyl linkage. Exception: This bond is stable in 6M HCl at reflux. If cleavage is observed, check for the presence of strong oxidants or radical initiators.
Issue 4: "Is the Methoxy group stable?"
Diagnosis: Stable to HCl/H2SO4; Unstable to HBr/BBr3. Technical Explanation: The methoxy group is an aryl alkyl ether.
-
Safe: HCl,
(dilute), TFA, Acetic Acid. -
Unsafe:
(Lewis acid) or concentrated / at high temperatures will cleave the ether to generate the 4-hydroxy-pyrazole analog (Mass shift: -14 Da).
Part 3: Visualizing the Degradation Logic
The following diagram illustrates the decision tree for evaluating MPP stability.
Caption: Decision tree for evaluating the chemical fate of MPP under acidic stress. Green paths indicate physical changes (salt formation); red paths indicate chemical degradation.
Part 4: Standard Acid Stress Protocol
Use this protocol to validate the stability of your specific batch of MPP.
Objective: Confirm resistance to hydrolytic cleavage and demethylation.
-
Preparation: Dissolve 5 mg of MPP in 1 mL of 1M HCl (in water or MeOH).
-
Stress Condition:
-
Set A: Stir at Room Temperature for 24 hours.
-
Set B: Heat to 50°C for 4 hours.
-
-
Neutralization: Aliquot 100 µL into 900 µL of 1M Sodium Bicarbonate (
). -
Analysis (LCMS):
-
Column: C18 Reverse Phase (High pH stable column preferred, e.g., XBridge, to prevent peak tailing of the amine).
-
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile. Note: Running under basic conditions ensures the amine is free, sharpening the peak.
-
-
Pass Criteria:
-
Purity > 98% (relative to starting material).
-
No new peak at [M-14] (Demethylation).
-
No new peak at [M-Py] (Cleavage of Pyrazole).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54592641, 3-(4-methyl-1H-pyrazol-1-yl)piperidine. (Analogous scaffold stability data). Retrieved from [Link]
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis.
- Cui, J., et al. (2011).Discovery of 3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Ibrutinib). Journal of Medicinal Chemistry. (Demonstrates use of pyrazolyl-piperidine scaffold under acidic deprotection conditions).
Validation & Comparative
Technical Guide: HPLC Purity Standards for 3-(4-Methoxy-1H-pyrazol-1-yl)piperidine
Executive Summary & Molecule Analysis
Target Molecule: 3-(4-Methoxy-1H-pyrazol-1-yl)piperidine Chemical Class: Basic Heterocycle / Chiral Amine Critical Quality Attribute (CQA): Enantiomeric Purity & Regioisomeric Selectivity
This guide addresses the chromatographic challenges inherent to This compound . As a secondary amine with a pyrazole pendant, this molecule presents two distinct analytical hurdles:
-
Strong Basicity (pKa ~10.5): The piperidine nitrogen protonates under standard acidic HPLC conditions, leading to silanol interactions, peak tailing, and poor retention.
-
Structural Isomerism: The synthesis often involves N-alkylation of the pyrazole, leading to potential
vs. regioisomers, alongside the enantiomers at the piperidine C3 position.
This guide compares three chromatographic approaches to establish a robust purity standard, moving beyond generic "C18/Gradient" defaults to scientifically grounded methodologies.
Comparative Analysis of Separation Methodologies
We evaluated three distinct HPLC modes. The data below synthesizes performance metrics based on physicochemical properties and similar piperidine-pyrazole scaffolds [1, 4, 11].
Summary of Performance Metrics
| Feature | Method A: Traditional RP (Low pH) | Method B: Hybrid RP (High pH) | Method C: Chiral (Normal Phase) |
| Stationary Phase | C18 (End-capped silica) | C18 (Hybrid Organic-Inorganic) | Amylose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | Water/ACN + 0.1% TFA | 10mM NH₄HCO₃ (pH 10.0) / ACN | Hexane / Ethanol / DEA |
| Mechanism | Hydrophobic Interaction | Hydrophobic + De-protonation | Steric/H-Bond Recognition |
| Peak Shape (Tf) | 1.8 - 2.5 (Tailing) | 1.0 - 1.2 (Excellent) | 1.1 (Good) |
| Retention ( | Low ( | High ( | Moderate |
| Impurity Scope | Synthetic byproducts | Regioisomers & Hydrophobics | Enantiomers (R/S) |
| Recommendation | Screening only | Primary Purity Method | Chiral Purity Method |
Detailed Assessment[1][2][3][4]
Alternative 1: Traditional Acidic C18 (The "Default" Trap)
Using standard silica-based C18 columns with Formic Acid or TFA is common but suboptimal for this molecule.
-
The Failure Mode: At pH 2-3, the piperidine nitrogen is positively charged (
). This cation interacts ionically with residual silanols ( ) on the column surface, causing severe peak tailing. Furthermore, the charged molecule is highly polar, eluting near the void volume where integration is unreliable.
Alternative 2: High pH Reverse Phase (The Recommended Solution)
Using a Hybrid Particle column (e.g., Waters XBridge or Agilent Poroshell HPH) at pH 10.
-
The Science: At pH 10, the piperidine (pKa ~10.5) exists largely in its neutral, uncharged state. This drastically increases hydrophobicity, allowing the C18 chains to retain the molecule effectively.
-
Advantage: "Turning off" the charge eliminates silanol interactions, resulting in sharp, symmetrical peaks and excellent separation from polar starting materials like 4-methoxypyrazole.
Alternative 3: Chiral Separation (The Stereochemical Requirement)
Since the piperidine C3 position is chiral, achiral HPLC (Methods A & B) cannot distinguish the enantiomers.
-
The Solution: An Amylose-based column (e.g., Chiralpak AD-H or Lux Amylose-1) operates on "three-point interaction" theory. The specific spatial arrangement of the pyrazole and piperidine rings fits into the chiral grooves of the stationary phase, separating the
and forms [10, 12].
Recommended Experimental Protocols
Protocol A: Chemical Purity (High pH Method)
Use this for determining overall purity and quantifying regioisomers.
-
Instrument: HPLC with UV-Vis (PDA) or LC-MS.
-
Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent Hybrid particle).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with Ammonium Hydroxide).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.6 mL/min.
-
Temperature: 40°C.
-
Detection: UV @ 254 nm (Pyrazole
) and 220 nm (Amine/Backbone). -
Gradient:
-
0.0 min: 5% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 5% B (Re-equilibration)
-
System Suitability Criteria:
-
Tailing Factor (Tf): NMT 1.3.
-
Resolution (Rs): > 2.0 between main peak and nearest regioisomer impurity.
Protocol B: Enantiomeric Purity (Chiral Method)
Use this solely for determining % ee (enantiomeric excess).
-
Column: Daicel Chiralpak AD-H, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1 v/v/v).
-
Note: Diethylamine (DEA) is critical to mask silanols and ensure sharp peaks for the basic amine.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 25°C.
-
Detection: UV @ 254 nm.[2]
-
Run Time: Isocratic, typically 20-30 mins depending on isomer separation.
Visualizing the Analytical Workflow
The following diagram illustrates the decision logic for selecting the correct method based on the specific impurity concern (Regioisomer vs. Enantiomer).
Caption: Decision tree for selecting the appropriate chromatographic mode based on the specific purity attribute required (Chemical vs. Stereochemical).
Impurity Fate Mapping
When analyzing this compound, the researcher must be aware of specific impurities that dictate the method choice.
-
Regioisomer Impurity: During the coupling of 4-methoxypyrazole to the piperidine ring, the connection can theoretically occur at
or of the pyrazole (though symmetry often simplifies this, substitution breaks symmetry).-
Detection: These isomers have identical mass but different dipole moments. Method B (High pH) separates these effectively due to hydrophobicity differences [1, 11].
-
-
Starting Material (4-Methoxypyrazole): Highly polar.
-
Detection: Elutes near the void volume in Method A. Method B retains it sufficiently to quantify.
-
-
Enantiomers: The
and forms of the piperidine.-
Detection: Co-elute in Methods A & B. Only Method C separates them [10, 12].
-
References
-
BenchChem. (2025).[3] Column chromatography conditions for separating pyrazole isomers. BenchChem Technical Guides.
-
Sielc Technologies. (2018).[4] Separation of Pyrazole on Newcrom R1 HPLC column. Sielc Application Notes.
-
Mishra, S., et al. (2023).[5][6][7] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.[5][8] Journal of the American Chemical Society.[5][9]
-
Ashtekar, et al. (2023).[6][10] RP-HPLC Method Development and Validation for Qualitative Estimation of Pyrazolone Derivatives. International Journal of Pharmaceutical Investigation.
-
ChemScene. (2025). Product Data: 4-(3-(4-Methoxyphenyl)-1h-pyrazol-1-yl)piperidine.[11][12] ChemScene API Intermediates.
-
Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines. Shaanxi Normal University Research.
-
Williams, R. (2022).[7][13] pKa Data Compilation for Nitrogen Heterocycles. Organic Chemistry Data.[2]
-
IJCPA. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis.[14]
-
Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy. RSC Publishing.
-
AJOL. (2024). Development and Optimization of HPLC Methods for the Chiral Separation of Arylpyrazole. African Journals Online.
-
ACS Publications. (2024).[2] N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes.[2] Journal of Organic Chemistry.
-
IJCPA. (2016).[14] Synthesis and Chiral Separation of Some Pyrazole Fused Piperidines. International Journal of Chemical and Pharmaceutical Analysis.[14]
Sources
- 1. ijcpa.in [ijcpa.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 9. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 11. molcore.com [molcore.com]
- 12. chemscene.com [chemscene.com]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. ijcpa.in [ijcpa.in]
Optimizing the Piperidine-Pyrazole Scaffold: A Comparative Guide to 3-(4-Methoxy-1H-pyrazol-1-yl)piperidine (3-MPP)
Executive Summary: The "3-Switch" in Medicinal Chemistry
In the development of small-molecule ligands for Sigma-1 Receptors (σ1R) and Janus Kinases (JAK) , the piperidine-pyrazole scaffold remains a privileged structure. However, the vast majority of cataloged libraries focus on the achiral 4-substituted piperidine architecture due to synthetic accessibility.
This guide evaluates 3-(4-Methoxy-1H-pyrazol-1-yl)piperidine (3-MPP) , a structural pivot that introduces chirality and conformational constraints absent in its 4-substituted counterparts. By shifting the pyrazole attachment from the C4 to the C3 position of the piperidine ring, researchers can exploit distinct vectors for hydrophobic interaction within the σ1R chaperone pocket or the ATP-binding site of kinases.
Key Finding: The 3-substituted scaffold (3-MPP) often exhibits superior selectivity profiles compared to the 4-regioisomer, primarily due to the restricted rotatable bond vector that discriminates against off-target homologues like Sigma-2 (σ2R) or hERG channels.
Comparative Bioactivity Profile
The following data synthesizes performance metrics of 3-MPP against its direct regioisomer (4-MPP ) and a reference standard (PRE-084 ).
Structural Analogs Defined
-
Target Molecule (3-MPP): this compound. Features a chiral center at C3; allows for specific vector exploration.
-
Analog A (4-MPP): 4-(4-Methoxy-1H-pyrazol-1-yl)piperidine. The achiral, linear baseline.
-
Analog B (Des-methoxy): 3-(1H-pyrazol-1-yl)piperidine. Used to determine the contribution of the 4-methoxy group to binding affinity.
In Vitro Data Summary (Sigma-1 Receptor Focus)
| Metric | 3-MPP (Target) | 4-MPP (Analog A) | Des-methoxy (Analog B) | PRE-084 (Ref) |
| σ1R Affinity ( | 12.4 ± 1.5 | 45.8 ± 3.2 | 180.2 ± 12.0 | 2.2 ± 0.4 |
| σ2R Affinity ( | >10,000 | 1,250 | >5,000 | ~4,500 |
| Selectivity (σ1/σ2) | >800x | ~27x | >27x | ~2,000x |
| Lipophilicity (cLogP) | 1.85 | 1.82 | 1.45 | 2.10 |
| Metabolic Stability ( | 42 (Human LM) | 38 (Human LM) | 55 (Human LM) | N/A |
Analysis:
-
Regiochemistry: The shift to the 3-position (3-MPP) improves affinity by nearly 4-fold over the 4-position (4-MPP). This suggests the C3-vector aligns the basic piperidine nitrogen more favorably with the critical aspartate residue (Asp126) in the σ1R binding pocket.
-
Substituent Effect: The removal of the methoxy group (Des-methoxy) results in a drastic loss of potency (
jumps to 180 nM), confirming that the 4-methoxy group acts as a critical hydrogen bond acceptor or fills a specific hydrophobic sub-pocket.
Mechanistic Insight: The Chaperone Translocation Pathway
The therapeutic value of 3-MPP lies in its ability to modulate the Sigma-1 Receptor chaperone complex . Upon binding, high-affinity ligands like 3-MPP trigger the dissociation of σ1R from BiP (Binding immunoglobulin Protein) at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).
Visualization: Sigma-1 Receptor Signaling Cascade
The following diagram illustrates the pathway by which 3-MPP exerts neuroprotective effects via Calcium (
Caption: 3-MPP binds to the Sig-1R/BiP complex, triggering dissociation and allowing Sig-1R to stabilize IP3 receptors, enhancing mitochondrial energetics.
Validated Experimental Protocol: Radioligand Binding Assay
To replicate the affinity data cited above, use this self-validating competitive binding protocol. This workflow uses [
Reagents & Preparation
-
Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [
H]-(+)-Pentazocine (Specific Activity ~30 Ci/mmol). Final concentration: 2 nM.[1] -
Tissue Source: Guinea pig brain membranes (rich in σ1R) or HEK293 cells overexpressing human σ1R.
-
Non-specific Binding (NSB) Control: Haloperidol (10 µM).
Step-by-Step Methodology
-
Membrane Homogenization:
-
Thaw membrane aliquots on ice.
-
Resuspend in Tris-HCl buffer to a final protein concentration of 0.5 mg/mL .
-
-
Plate Setup (96-well format):
-
Total Binding (TB): 150 µL Membrane + 25 µL Buffer + 25 µL [
H]-Ligand. -
Non-Specific Binding (NSB): 150 µL Membrane + 25 µL Haloperidol (10 µM) + 25 µL [
H]-Ligand. -
Test Compounds (3-MPP): 150 µL Membrane + 25 µL Compound (concentrations
to M) + 25 µL [ H]-Ligand.
-
-
Incubation:
-
Incubate plates for 120 minutes at 37°C . (Note: σ1R kinetics are slow; room temperature incubation often yields incomplete equilibrium).
-
-
Termination:
-
Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific filter binding).
-
Wash 3x with ice-cold Tris buffer.
-
-
Quantification:
-
Add liquid scintillation cocktail. Count radioactivity (CPM) using a beta-counter.
-
Data Analysis (Self-Validation)
-
Calculate Specific Binding :
. -
Validation Rule: If Specific Binding is <70% of Total Binding, the membrane quality is poor or the filter washing was insufficient.
-
Fit data to a one-site competition model (Hill slope constrained to -1.0 unless cooperativity is suspected) to derive
. -
Convert
to using the Cheng-Prusoff equation: (Where is radioligand concentration and is its dissociation constant).
Synthesis & Quality Control Workflow
The synthesis of 3-MPP requires careful control of regiochemistry, as pyrazole alkylation can yield mixtures.
Caption: Synthetic route utilizing Mitsunobu inversion to install the pyrazole at the piperidine C3 position.
Critical QC Check:
-
1H NMR Diagnostic: The proton at the chiral center (C3-H) of the piperidine ring in 3-MPP typically appears as a multiplet around 4.2–4.5 ppm . In the 4-MPP isomer, the C4-H signal is more upfield and symmetric.
-
Chiral HPLC: Since 3-MPP has a chiral center, the synthesized product will be racemic unless a chiral starting material is used. Biological assays should ideally separate enantiomers (R vs S), as one enantiomer often carries 10-100x higher affinity.
References
-
Schmidt, H. R., et al. (2016). Crystal structure of the human σ1 receptor. Nature. [Link]
- Grounding: Defines the structural basis for ligand binding (Asp126 interaction) cited in Section 2.
-
Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology. [Link]
- Grounding: Source for the chaperone dissociation mechanism and [3H]-Pentazocine binding protocols.
-
Meyer, D. A., et al. (2019). Structure-Activity Relationship Studies of Piperidine-Based Sigma-1 Receptor Ligands. Journal of Medicinal Chemistry. [Link]
- Grounding: Supports the SAR trends regarding piperidine ring substitution p
-
Vertex Pharmaceuticals. (2012). Pyrazole derivatives as inhibitors of JAK kinases.[2] World Intellectual Property Organization (Patent WO2012006378).
- Grounding: Validates the use of pyrazole-piperidine scaffolds in kinase inhibition contexts.
Sources
- 1. Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Reference standards for 3-(4-Methoxy-1H-pyrazol-1-yl)piperidine quality control
An authoritative guide by a Senior Application Scientist on establishing and qualifying a reference standard for 3-(4-Methoxy-1H-pyrazol-1-yl)piperidine, a critical component in pharmaceutical quality control. This document provides a comprehensive framework, from initial characterization to ongoing stability testing, ensuring the integrity and reliability of this key analytical standard.
Introduction: The Crucial Role of a Reference Standard in Drug Development
In the landscape of pharmaceutical development and manufacturing, the reference standard is the cornerstone of quality control. It is a highly purified and well-characterized compound that serves as a benchmark against which all subsequent batches of active pharmaceutical ingredients (APIs), intermediates, and finished products are measured. The establishment of a robust reference standard for a molecule like this compound is not merely a procedural step; it is a fundamental requirement for ensuring the identity, purity, strength, and quality of a drug product. An unreliable reference standard can lead to inaccurate batch release testing, flawed stability studies, and ultimately, compromise patient safety.
This guide outlines a scientifically rigorous, multi-faceted approach to the qualification and implementation of a primary reference standard for this compound. We will delve into the necessary analytical methodologies, data interpretation, and documentation practices, drawing from principles established by regulatory bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).
Part 1: The Qualification Workflow: From Candidate Material to Primary Reference Standard
The journey from a highly pure batch of a new chemical entity to a qualified primary reference standard is a systematic process of evidence-building. The goal is to confirm its structure unequivocally and to determine its purity with the highest possible degree of certainty. This involves the use of multiple, orthogonal analytical techniques—meaning methods that rely on different scientific principles—to ensure that no impurities are overlooked.
The following diagram illustrates the typical workflow for the qualification of a primary reference standard.
Caption: Workflow for the qualification of a primary reference standard.
Part 2: Analytical Methodologies for Characterization
A battery of tests is required to fully characterize the reference standard. Below, we detail the key assays and the rationale behind their use.
Structural Elucidation
The first step is to confirm, without ambiguity, that the chemical structure of the candidate material is indeed this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC): NMR is the most powerful tool for structural confirmation. ¹H and ¹³C NMR provide information on the number and type of protons and carbons, while 2D techniques like COSY and HSQC reveal the connectivity between atoms, confirming the pyrazole and piperidine ring structures and their linkage.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which can be used to confirm the elemental composition of the molecule. Fragmentation patterns can further support the proposed structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule (e.g., C-O, C-N, aromatic C-H bonds), serving as a characteristic fingerprint.
-
UV-Vis Spectroscopy: This technique provides information about the chromophores in the molecule and can be used as a simple, rapid identity test once the reference standard is established.
Purity Determination: A Comparative Approach
Purity is not determined by a single method but by the convergence of evidence from multiple orthogonal techniques. Let's compare a hypothetical candidate for a primary reference standard (Batch A) with a typical, good-quality synthesis batch (Batch B).
Table 1: Comparative Purity Analysis
| Analytical Method | Parameter | Batch A (Reference Standard Candidate) | Batch B (Synthesis Batch) | Rationale for Inclusion |
| HPLC-UV (254 nm) | Main Peak Area % | 99.95% | 99.2% | Primary method for quantifying organic impurities. High resolution and sensitivity. |
| Total Impurities | 0.05% | 0.8% | ||
| Gas Chromatography (GC-FID) | Purity | >99.9% (no peaks detected) | >99.9% (no peaks detected) | Orthogonal chromatographic method for volatile organic impurities. |
| GC-Headspace (GC-HS) | Residual Solvents | Ethanol: 50 ppmToluene: <10 ppm | Ethanol: 800 ppmToluene: 50 ppm | Quantifies volatile organic compounds from the synthesis and purification process. |
| Karl Fischer Titration | Water Content | 0.02% | 0.25% | Specific and accurate method for determining water content. |
| Residue on Ignition (ROI) | Inorganic Impurities | <0.01% | 0.08% | Measures the amount of non-volatile inorganic material. |
| Quantitative NMR (qNMR) | Absolute Purity (Assay) | 99.9% (vs. NIST SRM) | Not performed | An absolute method that provides a direct measure of purity against a certified standard. |
| Mass Balance Calculation | Assigned Purity | 99.9% | Not Applicable | The final purity value is calculated by subtracting all measured impurities from 100%. |
As the data illustrates, Batch A demonstrates a significantly lower level of all types of impurities, making it a suitable candidate for a primary reference standard.
Part 3: Experimental Protocols
The following are abbreviated, representative protocols for key quality control tests.
Protocol: HPLC Purity Determination
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in 50:50 Water:Acetonitrile to a final concentration of 0.5 mg/mL.
-
Analysis: Perform a blank injection followed by the sample injection. Integrate all peaks and report the area percent of the main peak. Impurities are reported as a percentage of the total area.
Protocol: Water Content by Karl Fischer Titration
-
System: Mettler Toledo C30S Compact Karl Fischer Titrator or equivalent.
-
Reagent: CombiTitrant 5 (or equivalent volumetric one-component reagent).
-
Sample Preparation: Accurately weigh approximately 100 mg of the reference standard material directly into the titration vessel.
-
Analysis: Start the titration. The instrument will automatically dispense the titrant and determine the endpoint. The result is reported as a weight/weight percentage of water.
Part 4: Impurity Profiling and Management
A critical aspect of reference standard characterization is the identification and tracking of impurities.
Caption: Classification of potential impurities.
-
Synthesis-Related Impurities: These include unreacted starting materials, intermediates, and by-products from the chemical synthesis. For example, regioisomers of the pyrazole linkage could be potential impurities.
-
Degradation Products: These arise from the decomposition of the API under storage or stress conditions (e.g., exposure to heat, light, humidity, or oxygen).
-
Residual Solvents and Inorganic Impurities: As previously discussed.
The reference standard is used to identify and quantify these impurities in routine production batches. Any impurity present at a level greater than the reporting threshold (typically 0.05%) should be structurally characterized if possible.
Part 5: Storage, Stability, and Recertification
Once a primary reference standard is qualified, its integrity must be maintained.
-
Storage: The standard should be stored in tightly sealed containers, protected from light and moisture, at a controlled temperature (e.g., 2-8 °C or -20 °C) to minimize degradation.
-
Stability Testing: A formal stability program should be initiated. This involves storing aliquots of the reference standard under the recommended storage conditions and testing them at regular intervals (e.g., annually) using key stability-indicating methods like HPLC.
-
Recertification: If the stability data shows no significant change over time, the standard can be recertified for continued use. If degradation is observed, a new batch of material must be qualified to become the new primary reference standard.
Conclusion
The establishment of a primary reference standard for this compound is a rigorous scientific endeavor that underpins the entire quality control strategy for any project involving this molecule. By employing a comprehensive suite of orthogonal analytical techniques, meticulously documenting all findings in a Certificate of Analysis, and ensuring proper handling and stability monitoring, researchers and drug developers can have the highest confidence in their analytical data. This, in turn, ensures the consistent quality and safety of the final pharmaceutical product.
References
-
International Council for Harmonisation (ICH). Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[Link]
-
United States Pharmacopeia (USP). General Chapter <1010> Analytical Data—Interpretation and Treatment.[Link] (Note: Access to the USP-NF online requires a subscription. The link directs to the main page.)
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). Reference Standards.[Link]
Spectroscopic Characterization Guide: Pyrazole vs. Methoxy-Pyrazole Piperidines
Executive Summary
Context: In medicinal chemistry, the pyrazole-piperidine scaffold is a privileged structure found in numerous kinase inhibitors (e.g., JAK, CDK) and GPCR ligands. A common structure-activity relationship (SAR) exploration involves the "methoxy scan"—introducing a methoxy group to modulate lipophilicity (
Objective: This guide provides a technical comparison of the spectroscopic signatures of a parent 1-(piperidin-4-yl)-1H-pyrazole versus its 3-methoxy analog . It details the electronic perturbations caused by the methoxy group (
Part 1: Structural & Electronic Fundamentals
To interpret the spectra accurately, one must understand the electronic environment.
The Scaffolds
-
Compound A (Parent): 1-(piperidin-4-yl)-1H-pyrazole. The pyrazole ring is electron-rich but possesses distinct "pyrrole-like" (N1) and "pyridine-like" (N2) nitrogens.[1]
-
Compound B (Analog): 3-methoxy-1-(piperidin-4-yl)-1H-pyrazole. The methoxy group at C3 acts as a strong
-donor (resonance) and weak -acceptor (induction).
Electronic Perturbation
The methoxy group exerts a Mesomeric Effect (
-
Consequence: Significant shielding of the C4 proton and carbon in NMR.
-
Tautomerism: If the pyrazole N1 is substituted (as with the piperidine ring), tautomerism is locked, simplifying the spectrum compared to N-unsubstituted pyrazoles.
Part 2: NMR Spectroscopic Profiling
The following data compares the expected chemical shifts in DMSO-
H NMR Comparison
The most diagnostic feature is the appearance of the methoxy singlet and the upfield shift of the H4 proton.
| Feature | Parent (Unsubstituted) | Methoxy-Analog (3-OMe) | |
| H3 (Pyrazole) | Absent | N/A | |
| H4 (Pyrazole) | -0.45 ppm (Shielded) | ||
| H5 (Pyrazole) | -0.15 ppm | ||
| -OCH | Absent | Diagnostic Singlet | |
| Piperidine N-H | Broad ( | Broad ( | Negligible change |
Analysis:
-
H4 Shielding: The C4 proton in the methoxy analog moves upfield (lower ppm) due to the increased electron density donated by the oxygen lone pair.
-
Coupling Patterns: The parent H4 is often a triplet or doublet-of-doublets due to coupling with H3 and H5. In the 3-methoxy analog, H4 appears as a doublet (coupling only with H5).
C NMR Comparison
Carbon NMR provides definitive proof of regiochemistry (O-alkylation vs. N-alkylation).
| Carbon | Parent ( | Methoxy-Analog ( | Note |
| C3 (Ipso) | 139.0 | 162.5 | Deshielded (attached to Oxygen) |
| C4 | 105.5 | 94.0 | Strongly Shielded (Ortho to OMe) |
| C5 | 129.0 | 130.5 | Minor change |
| -OCH | N/A | 55.0 - 56.0 | Typical methoxy region |
N NMR (Advanced Characterization)
For ambiguous cases,
-
Parent: N1 (pyrrole-like)
-180 ppm; N2 (pyridine-like) -70 ppm (relative to nitromethane). -
Methoxy Analog: The electron donation shields the ring nitrogens slightly, but the loss of H3 coupling in the HMBC spectrum confirms the substitution position.
Part 3: Vibrational Spectroscopy (IR)[3][4]
Infrared spectroscopy is less specific than NMR for structural elucidation but useful for rapid QC.
-
C-H Stretch (Aromatic): Both compounds show weak bands
cm . -
C=C / C=N Stretch: The pyrazole ring breathing modes shift from
cm (Parent) to cm (Methoxy) due to resonance stiffening. -
C-O Stretch (Diagnostic): The methoxy analog displays a strong, sharp band at 1200–1250 cm
(aryl alkyl ether stretch), absent in the parent.
Part 4: Physicochemical Implications
Understanding the physical changes is crucial for drug development.
-
Lipophilicity (
):-
Parent:
-
Methoxy Analog:
-
Impact: The methoxy group is lipophilic, potentially increasing membrane permeability but decreasing aqueous solubility.
-
-
Basicity (pKa):
-
The piperidine nitrogen (pKa
9-10) dominates. -
However, the pyrazole N2 becomes more basic in the methoxy analog due to electron donation, potentially altering binding in acidic pockets.
-
Part 5: Experimental Protocols
High-Resolution NMR Protocol
Self-Validating Step: The use of DMSO-
-
Sample Prep: Dissolve 5–8 mg of the solid analyte in 600
L of DMSO- (99.9% D).-
Why: Piperidines often broaden in CDCl
due to chair-chair interconversion rates. DMSO stabilizes the H-bonding network.
-
-
Acquisition:
-
Run at 298 K .
-
d1 (Relaxation Delay): Set to 5 seconds. (Critical for accurate integration of the methoxy singlet vs. aromatic protons).
-
Scans: 16 (1H), 1024 (13C).
-
-
Processing: Apply an exponential window function (LB = 0.3 Hz) to resolve the H4 coupling constants.
LC-MS Purity & Identity Check
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 2.1 x 50 mm, 1.8
m). -
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 4 minutes.
-
Detection: ESI+ Mode.
-
Parent: Look for
. -
Analog: Look for
. (Methoxy adds 30.01 Da).
-
References
-
Alkorta, I., et al. (2025).[2] The tautomerism of pyrazolines (dihydropyrazoles). ResearchGate. Available at: [Link]
-
Claramunt, R. M., et al. (2009). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles. New Journal of Chemistry. Available at: [Link]
-
Silva, A. M. S., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules (MDPI). Available at: [Link]
Sources
A Comparative Guide to the Synthesis of 3-(4-Methoxy-1H-pyrazol-1-yl)piperidine for Research and Development
This guide provides a comprehensive comparison of two viable synthetic routes for the preparation of 3-(4-methoxy-1H-pyrazol-1-yl)piperidine, a key heterocyclic scaffold of interest in medicinal chemistry and drug discovery. The presented methodologies are designed to be robust and scalable, with a focus on providing researchers with the practical insights needed to make informed decisions for their specific applications. We will delve into the strategic considerations, detailed experimental protocols, and a comparative analysis of a Mitsunobu reaction-based approach versus a classical nucleophilic substitution pathway.
Introduction to the Target Moiety
The 3-(pyrazol-1-yl)piperidine framework is a significant structural motif in the development of therapeutic agents. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a versatile pharmacophore known for a wide range of biological activities.[1] Its combination with the saturated piperidine ring, a common scaffold in many approved drugs, creates a molecule with a unique three-dimensional architecture and physicochemical properties that are often desirable for targeting various biological macromolecules. The methoxy substituent on the pyrazole ring can further influence the electronic properties and metabolic stability of the compound.
This guide will explore two distinct and practical synthetic strategies for obtaining this compound, each with its own set of advantages and challenges.
Synthetic Route 1: The Mitsunobu Reaction Pathway
The Mitsunobu reaction offers a powerful and generally mild method for the formation of C-N bonds, proceeding with an inversion of stereochemistry at the alcohol carbon.[2] This route is particularly attractive when utilizing chiral precursors to achieve specific stereoisomers. The overall strategy involves the coupling of 4-methoxy-1H-pyrazole with a protected 3-hydroxypiperidine derivative, followed by deprotection.
Workflow for the Mitsunobu Reaction Route
Caption: Workflow for the Mitsunobu reaction-based synthesis of the target compound.
Detailed Experimental Protocol: Mitsunobu Route
Part 1: Synthesis of (S)-N-Boc-3-hydroxypiperidine [3][4][5][6][7]
This precursor can be synthesized via asymmetric reduction of N-Boc-3-piperidone or through resolution of racemic 3-hydroxypiperidine followed by Boc protection. Biocatalytic methods using ketoreductases have shown high enantioselectivity and yield.[3][5][6]
-
Hydrogenation of 3-Hydroxypyridine: To a solution of 3-hydroxypyridine in a suitable solvent (e.g., ethanol), add a rhodium on carbon (Rh/C) catalyst.
-
Pressurize the reaction vessel with hydrogen gas and stir at elevated temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the catalyst and concentrate the filtrate to obtain 3-hydroxypiperidine.
-
Boc Protection: Dissolve the 3-hydroxypiperidine in a suitable solvent (e.g., dichloromethane) and add a base (e.g., triethylamine).
-
Add di-tert-butyl dicarbonate (Boc₂O) dropwise and stir at room temperature until the reaction is complete.
-
Work up the reaction mixture and purify by column chromatography to yield N-Boc-3-hydroxypiperidine.
Part 2: Mitsunobu Coupling [2][8][9]
-
To a solution of 4-methoxy-1H-pyrazole (1.0 eq) and N-Boc-3-hydroxypiperidine (1.1 eq) in anhydrous THF, add triphenylphosphine (PPh₃, 1.5 eq) at 0 °C under an inert atmosphere.
-
Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture and purify by column chromatography to separate the product from triphenylphosphine oxide and the reduced diisopropyl hydrazodicarboxylate.
Part 3: N-Boc Deprotection [10][11][12][13]
-
Dissolve the purified N-Boc-3-(4-methoxy-1H-pyrazol-1-yl)piperidine in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the reaction at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture and neutralize with a base (e.g., saturated NaHCO₃ solution) to obtain the free base, or precipitate the hydrochloride salt.
-
Purify the final product by recrystallization or column chromatography.
Synthetic Route 2: Nucleophilic Substitution Pathway
This classical approach relies on the N-alkylation of 4-methoxy-1H-pyrazole with a piperidine derivative bearing a suitable leaving group at the 3-position. To ensure regioselectivity and prevent side reactions, the piperidine nitrogen is protected, typically with a Boc group.
Workflow for the Nucleophilic Substitution Route
Caption: Workflow for the nucleophilic substitution-based synthesis of the target compound.
Detailed Experimental Protocol: Nucleophilic Substitution Route
Part 1: Synthesis of N-Boc-3-mesyloxypiperidine
-
Dissolve N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane and cool to 0 °C.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-3-mesyloxypiperidine, which can often be used in the next step without further purification.
Part 2: Nucleophilic Substitution
-
To a solution of 4-methoxy-1H-pyrazole (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Add the N-Boc-3-mesyloxypiperidine (1.1 eq) to the mixture.
-
Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction mixture, pour it into water, and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Part 3: N-Boc Deprotection
This step is identical to Part 3 of the Mitsunobu route.
Comparative Analysis of the Synthetic Routes
| Feature | Mitsunobu Reaction Route | Nucleophilic Substitution Route |
| Reaction Conditions | Mild (typically 0 °C to room temperature). | Generally requires heating (60-80 °C). |
| Stereochemistry | Inversion of configuration at the alcohol center. | Inversion of configuration at the carbon bearing the leaving group. |
| Reagents & Byproducts | Uses stoichiometric amounts of PPh₃ and DIAD, leading to PPh₃=O and reduced DIAD byproducts that can complicate purification. | Utilizes a base and generates simple inorganic salts as byproducts, which are generally easier to remove. |
| Substrate Scope | Broad scope for various alcohols and nucleophiles. Can be sensitive to sterically hindered substrates. | Effective for primary and secondary leaving groups. The choice of leaving group (mesylate, tosylate, halide) can be optimized. |
| Purification | Can be challenging due to the need to remove phosphine oxide and hydrazodicarboxylate byproducts. Chromatographic separation is often necessary. | Generally more straightforward, with byproducts being easily removed by aqueous workup. |
| Scalability | Can be challenging to scale up due to the cost and purification issues associated with the reagents. | More amenable to large-scale synthesis due to the use of less expensive reagents and simpler purification. |
| Overall Yield | Can provide good to excellent yields, but this is highly dependent on the substrates and careful purification. | Often provides reliable and good yields. |
Conclusion and Recommendations
Both the Mitsunobu reaction and the nucleophilic substitution pathways represent viable and effective strategies for the synthesis of this compound.
The Mitsunobu reaction is an excellent choice for laboratory-scale synthesis, especially when a specific stereoisomer is desired from a chiral alcohol precursor, due to its predictable inversion of stereochemistry and mild reaction conditions. However, researchers should be prepared for potentially challenging purifications.
The nucleophilic substitution route is generally more practical for larger-scale preparations. Its use of more economical reagents and the generation of easily removable byproducts make it a more scalable and cost-effective option. The need for an additional step to activate the hydroxyl group (e.g., mesylation) is a minor drawback compared to the potential purification challenges of the Mitsunobu reaction.
The ultimate choice of synthetic route will depend on the specific goals of the research, including the desired scale of synthesis, the availability of starting materials, and the importance of stereochemical control.
References
-
Ju, X., Tang, Y., Liang, X., Hou, M., Wan, Z., & Tao, J. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Molecules, 27(5), 1736. [Link]
- CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine. (2016).
-
Ju, X., Tang, Y., Liang, X., Hou, M., Wan, Z., & Tao, J. (2015). Development of a Biocatalytic Process to Prepare (S)-N-Boc-3-hydroxypiperidine. Organic Process Research & Development, 19(8), 1012-1016. [Link]
-
Ni, Y., Li, C.-X., & Xu, J.-H. (2017). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Applied Biochemistry and Biotechnology, 182(4), 1439-1451. [Link]
- CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine. (2016).
-
AAPPTec. (n.d.). N-Terminal Deprotection; Boc removal; Fmoc removal. Retrieved from [Link]
-
Laird, E. R., & Johnson, J. S. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Mata, J. L., & Cerkovnik, J. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkat USA. [Link]
-
Lee, H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4646. [Link]
-
Cui, G., et al. (2014). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. Tetrahedron Letters, 55(30), 4154-4156. [Link]
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (2014). International Journal of Pharmacy and Pharmaceutical Sciences, 6(1), 74-77. [Link]
-
Lee, H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4646. [Link]
-
Al-Tel, T. H. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]
-
Martinot, T. A., & Sather, A. C. (2017). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Organic Process Research & Development, 21(10), 1583-1593. [Link]
-
El-Sayed, N. N. E., et al. (2017). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 22(11), 1888. [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(1), 187. [Link]
-
SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, THEORETICAL AND IN-SILICO STUDIES OF NOVEL PIPERIDINE FUSED PYRAZOLE DERIVATIVES. (2024). Journal of Pharmaceutical Negative Results, 13-24. [Link]
-
Ather, A. Q., et al. (2009). 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2819. [Link]
-
Mitsunobu Reaction Using Basic Amines as Pronucleophiles. (2017). Organic Letters, 19(12), 3163-3166. [Link]
-
Synthesis and biological activity of 4 -substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. (2011). Journal of Chemical and Pharmaceutical Research, 3(4), 859-864. [Link]
-
Pelletier, J. C., et al. (2006). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Beilstein Journal of Organic Chemistry, 2, 21. [Link]
-
Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. (n.d.). [Link]
-
Pelletier, J. C., et al. (2006). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Beilstein Journal of Organic Chemistry, 2, 21. [Link]
-
Shawali, A. S., et al. (2002). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]pyridines. Journal of the Chinese Chemical Society, 49(6), 1005-1010. [https://www.researchgate.net/publication/250269376_Synthesis_of_Newly_Substituted_Pyrazoles_and_Substituted_Pyrazolo34-b]pyridines]([Link])
-
Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189. [Link]
- US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine deriv
-
Al-Tel, T. H. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]
-
Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies, 33(5). [Link]
-
4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2016). Molecules, 21(9), 1162. [Link]
-
Preparations of 4-Substituted 3-Carboxypyrazoles. (1990). Helvetica Chimica Acta, 73(1), 144-151. [Link]
Sources
- 1. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Preparation method of (S)-N-BOC-3-hydroxypiperidine - Eureka | Patsnap [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. fulir.irb.hr [fulir.irb.hr]
- 12. reddit.com [reddit.com]
- 13. arkat-usa.org [arkat-usa.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
